Product packaging for VANADIUM(IV) OXIDE SULFATE(Cat. No.:CAS No. 12440-03-8)

VANADIUM(IV) OXIDE SULFATE

Cat. No.: B1143488
CAS No.: 12440-03-8
M. Wt: 163.0035
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Description

Significance of Vanadium in Diverse Chemical Systems

Vanadium is a transition metal that exhibits multiple oxidation states, with +4 and +5 being the most common. acs.org This variability in oxidation states is a key factor in the diverse reactivity of vanadium compounds. acs.org In its various forms, vanadium plays a crucial role in numerous chemical and biological systems. For instance, vanadium oxides are integral to industrial processes, acting as catalysts in the production of sulfuric acid. mdpi.com The element's ability to form a variety of oxide compounds with different structural geometries contributes to its wide-ranging applications in microelectronics, sensors, and energy storage. nanoshel.com

In biological contexts, vanadium has been studied for its potential insulin-like effects, although its efficacy in oral supplements for glycemic control remains unproven. wikipedia.orgnih.gov The interaction of vanadium ions with biological macromolecules like proteins is an active area of research, with studies indicating that the VO²⁺ ion can bind to hemoglobin within red blood cells. nih.gov

Scope of Academic Research on Vanadium(IV) Oxide Sulfate (B86663)

Academic research on Vanadium(IV) oxide sulfate is extensive and covers a wide array of applications. A significant area of investigation is its use as a catalyst or a precursor for catalysts. For example, it is employed in the oxidative aromatization of cyclohexenone. fishersci.nothermofisher.com Furthermore, it serves as a starting material for the synthesis of other important vanadium compounds, such as vanadyl acetylacetonate (B107027). wikipedia.org

The compound's electrochemical properties are another major focus of research. This compound is a key component in the development of aqueous organic redox flow batteries (AORFBs), where it is used in conjunction with compounds like anthraquinone-2,7-disulfonic acid to form a redox couple. sigmaaldrich.comsigmaaldrich.com It is also used to generate vanadium ions for introduction into materials like saponite (B12675438) clay through hydrothermal processes. sigmaaldrich.comscientificlabs.ie

In materials science, research explores the unique properties of this compound hydrate (B1144303) at the nanoscale. nanoshel.com Its use in modifying mesoporous silica (B1680970), such as SBA-15, to create catalysts for desulfurization processes is a notable application being investigated. mdpi.com

Evolution of Research Perspectives on this compound Chemistry

The understanding and application of this compound chemistry have evolved significantly over time. Initially recognized as an intermediate in the extraction of vanadium from petroleum residues, its role has expanded dramatically. fishersci.nothermofisher.comsamaterials.com Early research often focused on its fundamental properties and its use as a simple laboratory reagent.

More recently, the perspective has shifted towards harnessing its specific chemical and physical properties for advanced applications. The focus is now on its role in creating functional materials and its potential in green chemistry and energy solutions. For instance, the comparative study of catalysts derived from this compound versus other vanadium sources for oxidative desulfurization highlights a more nuanced and performance-driven approach to its application. mdpi.com

The study of its coordination chemistry in different solvents and solid states has also become more sophisticated. acs.org Researchers are now able to investigate the detailed structure of its coordination complexes, providing deeper insights into its reactivity and paving the way for the rational design of new catalysts and materials. wikipedia.org

Interactive Data Tables

Properties of this compound

PropertyValueSource
Molecular Formula VOSO₄ wikipedia.orgfishersci.no
Molar Mass (anhydrous) 163.00 g/mol fishersci.nosigmaaldrich.com
Appearance Blue crystalline solid (hydrate) sigmaaldrich.comsigmaaldrich.com
Melting Point 105 °C (decomposes) wikipedia.orgsigmaaldrich.com
Solubility in Water Soluble wikipedia.orgfishersci.no
CAS Number (hydrate) 123334-20-3 fishersci.nosamaterials.com

Properties

CAS No.

12440-03-8

Molecular Formula

O5SV

Molecular Weight

163.0035

Synonyms

VANADIUM(IV) OXIDE SULFATE

Origin of Product

United States

Synthetic Methodologies for Vanadium Iv Oxide Sulfate and Its Derivatives

Classical and Contemporary Synthesis Routes

The foundational routes to Vanadium(IV) oxide sulfate (B86663) rely on the chemical or electrochemical reduction of vanadium(V) species in a sulfuric acid medium.

The most common starting material for the synthesis of Vanadium(IV) oxide sulfate is Vanadium(V) oxide (V₂O₅), owing to its commercial availability as an intermediate in the extraction of vanadium from petroleum residues. wikipedia.org Other Vanadium(V) salts, such as ammonium (B1175870) metavanadate, are also utilized. kiche.or.krlibretexts.org

The reduction of V₂O₅ is a well-established method for producing this compound. This can be accomplished through various reducing agents and techniques.

Reduction of Higher Oxidation State Vanadium Precursors

Reduction of Vanadium(V) Oxide (V₂O₅)
Chemical Reduction with Sulfur Dioxide

V₂O₅ + SO₂ + 7H₂O + H₂SO₄ → 2[V(O)(H₂O)₄]SO₄ wikipedia.org

This reaction is an integral part of the Contact Process for manufacturing sulfuric acid, where V₂O₅ acts as a catalyst, being cyclically reduced by SO₂ and re-oxidized by oxygen. libretexts.orgchemguide.co.uk

Organic Reducing Agents in Acidic Media

A variety of organic compounds can effectively reduce Vanadium(V) oxide to this compound in the presence of sulfuric acid. google.com These methods are often favored for their controlled reaction conditions and ability to produce high-purity products.

Commonly used organic reducing agents include oxalic acid, formaldehyde, and glycerol (B35011). google.comgoogle.comsandia.gov For instance, the reduction using oxalic acid in sulfuric acid is a known method. google.com Another approach involves dissolving an organic reducing agent, such as tartaric acid or oxalic acid, in an organic solvent, adding V₂O₅ and sulfuric acid, and heating the mixture. google.com The reaction with glycerol, for example, is conducted by dissolving V₂O₅ in an aqueous solution of hydrochloric and sulfuric acid, followed by the dropwise addition of glycerol while maintaining the temperature between 60-90 °C. sandia.gov

A patented method describes suspending V₂O₅ in 50% sulfuric acid and adding a 37% formalin solution (formaldehyde) over a period of 45 minutes to achieve the reduction. google.com The use of organic reducing agents often allows for the simultaneous reduction of pentavalent vanadium and the generation and precipitation of vanadyl sulfate within the same system. google.com

Table 1: Comparison of Organic Reducing Agents for V₂O₅ Reduction

Reducing AgentAcid MediumTemperature (°C)Reaction TimeObservations
GlycerolHCl / H₂SO₄60 - 90~10 minutesEfficient reaction, avoids insoluble species at this temperature. sandia.gov
Oxalic AcidH₂SO₄Not specifiedNot specifiedA recognized method for V₂O₅ reduction. google.commdpi.com
FormaldehydeH₂SO₄ (50%)Not specified45 minutes (addition)Utilized as a mild chemical reducing agent. google.com
Tartaric AcidH₂SO₄ in organic solvent60 - 9510 - 12 hoursMediated by an organic solvent like alcohol or ketone.
Electrochemical Reduction Techniques

Electrochemical methods offer a clean and controllable route for the synthesis of this compound from V₂O₅. google.com This process involves the electrochemical reduction of a V₂O₅ suspension in a sulfuric acid electrolyte. google.comd-nb.info

In a typical setup, a suspension of V₂O₅ in dilute sulfuric acid serves as the catholyte in an electrolyzer. google.comgoogle.com By applying a direct voltage, the V(V) species are reduced to V(IV) at the cathode. google.com The process can be operated continuously and avoids the need for chemical reducing agents, which might introduce impurities into the final product. google.comd-nb.info Research has shown that this direct electrochemical process can efficiently produce aqueous solutions of vanadium sulfates. google.com One patent describes using a voltage of 100 V for the conversion. google.com Another study details the investigation of electrochemical reduction coupled with the oxygen evolution reaction at the anode as part of a continuous production concept. d-nb.info

Besides V₂O₅, other Vanadium(V) salts, notably ammonium metavanadate (NH₄VO₃), are used as precursors for this compound. kiche.or.krlibretexts.org Ammonium metavanadate is often the initial compound recovered from vanadium ores or other sources. kiche.or.krnoahchemicals.com

The synthesis route involves the reduction of an acidic solution of ammonium metavanadate. crystalls.info For example, a reaction can be carried out by adding oxalic acid to a flask containing ammonium metavanadate and sulfuric acid at room temperature. kiche.or.kr The reaction proceeds until gas evolution ceases, indicating the completion of the reduction of V(V) to V(IV). kiche.or.kr The resulting solution contains vanadyl sulfate. kiche.or.kr The usual source of V(V) for laboratory-scale reductions is ammonium metavanadate, which is typically first dissolved in a sodium hydroxide (B78521) solution before being acidified and reduced with agents like zinc and acid. libretexts.org

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. In the context of vanadium compounds, this technique has been utilized to generate vanadium ions which can be introduced into other structures, such as saponite (B12675438) clay, using this compound hydrate (B1144303) as a precursor. acs.orgwikipedia.org This method allows for the formation of complex nanostructured vanadium oxides. For instance, the hydrothermal treatment of aqueous V(V) solutions can yield a variety of nanostructures, including nanotubes, nanorods, and nanobelts. google.com

One notable example involves the hydrothermal reaction of vanadyl acetylacetonate (B107027) (VO(acac)₂), sodium sulfate (Na₂SO₄), and 2,2'-bipyridine (B1663995) in water at 160°C for 48 hours. This process yields brown crystals of [V₂O₂(OH)₂(SO₄)(2,2'-bpy)₂], a novel solid incorporating both organic and inorganic ligands. google.com Furthermore, the hydrothermal treatment of ammonium metavanadate (NH₄VO₃) with oxalic acid in a DMSO-H₂O solvent can produce ammonium vanadium sulfate hydroxide, which upon calcination, yields pure V₂O₅ while retaining a flower-like morphology. google.com While not directly producing VOSO₄, these examples highlight the capability of hydrothermal methods to create complex vanadium-sulfate-containing structures.

Solution-Phase Precipitation Techniques

Solution-phase precipitation is a common and effective method for the synthesis and purification of this compound and related vanadium oxides. This technique relies on altering the solution conditions, such as pH, temperature, and reactant concentrations, to induce the formation of a solid precipitate.

A key strategy is oxidative precipitation . In one study, vanadium(IV) in a sulfate solution was oxidized using ozone. tandfonline.comtandfonline.com By maintaining a constant pH through the addition of a potassium hydroxide (KOH) solution, a potassium-incorporating vanadium(V) oxide (KₓV₂Oᵧ) was precipitated. tandfonline.comtandfonline.com The rate of this ozonation and subsequent precipitation was found to be highly dependent on both pH and temperature, with favorable conditions for precipitation occurring at pH 1.5 at 25°C and pH 2.0 at 70°C. tandfonline.comtandfonline.com An increase in temperature generally accelerates the oxidative precipitation process, leading to more effective recovery of vanadium. tandfonline.comtandfonline.com

Controlled precipitation is another critical technique, often used for purification. For instance, in processes aimed at producing high-purity vanadyl sulfate electrolytes for vanadium redox flow batteries, selective precipitation is employed to remove impurities. researchgate.net In one such process, chromium(VI) is selectively reduced to chromium(III) and precipitated by adding sodium sulfite (B76179) at a specific pH, leaving the vanadium in solution. researchgate.net The subsequent recovery of vanadyl sulfate is then achieved through methods like solvent extraction. researchgate.net The solubility of the desired compound and impurities is a key factor, and careful control of pH is paramount. For example, the precipitation of aluminum from a vanadium-bearing solution can be controlled by adjusting the pH, with different precipitation efficiencies observed when using potassium sulfate versus sodium sulfate. mdpi.com

A patented method describes the simultaneous reduction of pentavalent vanadium, generation of vanadyl sulfate, and its precipitation within the same organic system, which includes an organic reducing agent, sulfuric acid, and an organic solvent. google.com This approach highlights the potential for integrated precipitation and synthesis steps.

Sol-Gel Methods for Related Vanadium Oxides

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly metal oxides, from a chemical solution (the "sol") that acts as a precursor for an integrated network (the "gel") of discrete particles or network polymers. While not a primary method for the direct synthesis of crystalline this compound, it is extensively used to produce various vanadium oxides, which are closely related.

Typically, sol-gel synthesis of vanadium oxides involves the hydrolysis and condensation of vanadium precursors, such as vanadium alkoxides (e.g., vanadyl triisopropoxide, VO(OⁱPr)₃) or vanadyl sulfate itself in some cases. tandfonline.comtandfonline.com For example, amorphous V₂O₅ can be grown within a block copolymer matrix using sol-gel methods with a vanadium alkoxide precursor. tandfonline.com This results in flexible, semi-transparent nanocomposite films with potential applications in batteries and electrochromic devices. tandfonline.com

The sol-gel method can also be used to prepare vanadium oxide bronzes. This multi-step process involves dissolving the necessary materials in a hydrogen peroxide solution to form a sol, followed by heating to create a gel, and finally, further heating to remove water. tandfonline.com Another approach involves the use of vanadium acetylacetonate and a silicon alkoxide to prepare V-SiO₂ catalysts. tandfonline.com The resulting gel is then calcined at high temperatures to produce the final material. tandfonline.com The conditions of the sol-gel process, including the precursors and subsequent heat treatment, significantly influence the structure and properties of the resulting vanadium oxide material. nih.gov

Precursor Design and Selection in this compound Synthesis

The characteristics of the final this compound product are heavily influenced by the choice of starting materials and reaction conditions. Careful selection of the vanadium source and reducing agents is crucial for controlling purity, yield, and morphology.

Impact of Vanadium Source on Product Characteristics

The most common industrial precursor for this compound synthesis is Vanadium pentoxide (V₂O₅). wikipedia.org Its reaction with reducing agents in the presence of sulfuric acid is a well-established route. wikipedia.org However, other vanadium sources are also employed, each with its own implications for the synthesis process.

Ammonium metavanadate (NH₄VO₃) is another frequently used precursor. acs.org Its use in the synthesis of vanadium-modified mesoporous silica (B1680970), for example, resulted in a higher concentration of vanadium species compared to when this compound was used as the source. researchgate.net This suggests that the initial vanadium compound can affect the loading and distribution of the active species in catalytic materials. In some green synthesis approaches, vanadyl sulfate itself is used as the precursor for creating vanadium(V) complexes or nanoparticles. tandfonline.comuobaghdad.edu.iq

The purity of the vanadium source is also a critical factor. For instance, in the production of high-purity vanadyl sulfate for applications like vanadium redox flow batteries, starting with a pure V₂O₅ powder is often a prerequisite. google.com The table below summarizes the common vanadium precursors and their typical applications in the synthesis of this compound and its derivatives.

Vanadium PrecursorCommon Applications in SynthesisKey Characteristics/Considerations
Vanadium pentoxide (V₂O₅)Industrial production of VOSO₄, precursor for related vanadium oxides.Widely available, requires a reducing agent.
Ammonium metavanadate (NH₄VO₃)Synthesis of vanadium-based catalysts and nanomaterials.Can lead to higher vanadium loading in some systems.
Vanadyl sulfate (VOSO₄)Precursor for vanadium complexes and nanoparticles, electrolyte preparation.Already in the desired oxidation state for some applications.
Vanadium trioxide (V₂O₃)Alternative precursor for VOSO₄ synthesis.Requires oxidation to achieve the +4 state.

Role of Reducing Agents and Reaction Conditions

The reduction of a higher oxidation state vanadium precursor, typically V₂O₅, is a central step in the synthesis of this compound. The choice of reducing agent plays a pivotal role in the reaction efficiency, product purity, and environmental impact of the process.

Commonly used reducing agents include sulfur dioxide (SO₂), oxalic acid, and various other organic compounds. wikipedia.orggoogle.com The reaction with sulfur dioxide is a classic method for producing VOSO₄. wikipedia.org Organic reducing agents like oxalic acid are also effective and are considered more "user-friendly" than SO₂. google.com Other organic compounds such as tartaric acid, amines, and aldehydes have also been proposed. google.com

The reaction conditions, including temperature, pH, and the presence of catalysts or solvents, are also critical. For instance, the reduction of V₂O₅ can be carried out in an organic solvent system, which allows for the simultaneous precipitation of the vanadyl sulfate product. google.com In oxidative precipitation methods, the pH of the solution directly influences the rate of oxidation and precipitation. tandfonline.comtandfonline.com The table below details various reducing agents and their associated reaction conditions.

Reducing AgentVanadium PrecursorReaction ConditionsProduct
Sulfur dioxide (SO₂)Vanadium pentoxide (V₂O₅)Aqueous sulfuric acid solution.Vanadyl sulfate ([V(O)(H₂O)₄]SO₄)
Oxalic acidVanadium pentoxide (V₂O₅)Sulfuric acid solution.Vanadyl sulfate solution
Organic compounds (e.g., tartaric acid, aldehydes)Vanadium pentoxide (V₂O₅)Organic solvent with sulfuric acid, heated.Vanadyl sulfate (precipitate)
Ozone (O₃) (as an oxidant for V(IV))Vanadium(IV) sulfate (VOSO₄)Aqueous solution with pH control (e.g., with KOH).Potassium-incorporating vanadium(V) oxide
Plant extracts (e.g., Citrus hystrix, Moringa oleifera)Vanadyl sulfate (VOSO₄) or Ammonium vanadate (B1173111) (NH₄VO₃)Aqueous solution, often with pH adjustment.Vanadium oxide nanoparticles

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign methods for chemical synthesis. In the context of this compound and its derivatives, green chemistry approaches focus on the use of non-toxic solvents, renewable materials, and energy-efficient processes.

One promising avenue is the use of plant extracts as both reducing and capping agents for the synthesis of vanadium oxide nanoparticles. For example, extracts from Citrus hystrix (Kaffir lime) and Moringa oleifera have been successfully employed to synthesize vanadium pentoxide and other vanadium nanoparticles from precursors like ammonium vanadate or vanadyl sulfate. nih.govtsijournals.com These methods are attractive due to their simplicity, low cost, and the use of renewable resources. The biomolecules present in the plant extracts, such as flavonoids and phenolics, are believed to be responsible for the reduction of the vanadium precursor. tsijournals.com

Another green synthetic route is mechanochemistry, specifically grinding methods. A facile protocol has been developed for the synthesis of a Schiff base and its vanadium(V) complex from salicylaldehyde, diethylenetriamine, and vanadyl sulfate using a grinding method. tandfonline.comresearchgate.net This solvent-free approach significantly reduces waste and environmental impact. tandfonline.comresearchgate.net

The use of biomass-derived activated carbons as electrocatalysts in vanadium redox flow batteries also aligns with green chemistry principles. acs.orgacs.orgnih.govresearchgate.net While not a direct synthesis of VOSO₄, it represents a sustainable application of the compound's derivatives. Hydrothermal processing of biomass like chitin (B13524) and pine wood can produce activated carbons that enhance the performance of these batteries. acs.org These green approaches offer sustainable alternatives to conventional synthetic methods, minimizing the environmental footprint of producing and utilizing vanadium compounds.

Structural Elucidation and Coordination Chemistry of Vanadium Iv Oxide Sulfate Systems

Crystallographic Investigations of Hydrated and Anhydrous Forms

The solid-state structure of vanadium(IV) oxide sulfate (B86663) is defined by the coordination geometry around the vanadium center and the interplay of water molecules and sulfate anions in the crystal lattice.

Analysis of Vanadium Coordination Environments in Solid State

Crystallographic studies reveal that the vanadium(IV) ion in both hydrated and anhydrous forms of vanadyl sulfate typically exhibits a distorted octahedral coordination geometry. arizona.edumostwiedzy.pl This geometry is dominated by the strongly bonded oxo group (V=O), which exerts a significant trans influence, elongating the bond to the ligand positioned opposite to it.

In the common pentahydrate, VOSO₄·5H₂O, the vanadium center is coordinated to the oxo-oxygen, four equatorial water molecules, and one oxygen atom from a monodentate sulfate anion. wikipedia.orgiucr.org The sixth position, trans to the short V=O bond, is occupied by the oxygen from the sulfate group. The V=O bond distance is characteristically short, around 1.60 Å, indicative of a strong double or even triple bond character, while the equatorial V–OH₂ bonds are significantly longer. wikipedia.orgresearchgate.net The fifth water molecule in the formula is not directly coordinated to the metal ion but is held within the crystal lattice by hydrogen bonds. wikipedia.orgiucr.org

The anhydrous form, β-VOSO₄ (pauflerite), also features a distorted V⁴⁺O₆ octahedron. arizona.eduresearchgate.net These octahedra are linked by sharing corners to form chains that run parallel to the a-axis. These chains are then interconnected by sulfate tetrahedra, creating a three-dimensional framework. arizona.edu The coordination consists of one very short vanadyl V=O bond (approx. 1.607 Å), four equatorial V-O bonds to sulfate oxygens (approx. 1.99 Å), and one much longer V-O bond (approx. 2.267 Å) in the position trans to the vanadyl oxygen. arizona.edu

A summary of selected bond lengths in different vanadyl sulfate forms is presented below.

CompoundV=O Bond Length (Å)Equatorial V-O Bond Length (Å)Axial V-O (trans to V=O) (Å)
β-VOSO₄ arizona.edu1.6071.992 - 1.9962.267
[VO(terpy)(O,O-SO₄)] researchgate.net-1.995 (avg)2.253
VOSO₄·5H₂O wikipedia.org~1.60~2.10 (avg for V-OH₂)-

Table 1: Selected Vanadium-Oxygen bond lengths in Vanadium(IV) Oxide Sulfate and related complexes.

Characterization of Hydration States and Polymorphism

This compound is known to exist in several hydration states, which can be crystallized from aqueous solutions under different conditions. The most common form is the blue pentahydrate, VOSO₄·5H₂O. wikipedia.orgontosight.ai Other well-characterized hydrates include a trihydrate (VOSO₄·3H₂O) and a hexahydrate (VOSO₄·6H₂O), which is stable below 13.6 °C. wikipedia.orgiucr.org

The anhydrous compound, VOSO₄, exists in at least two polymorphic forms, α-VOSO₄ and β-VOSO₄. wikipedia.orgresearchgate.net The β-form has been identified as the naturally occurring mineral pauflerite. wikipedia.orgarizona.edu These polymorphs represent different three-dimensional arrangements of the corner-sharing VO₆ octahedra and SO₄ tetrahedra. researchgate.net The conversion between these hydrated and anhydrous forms, as well as between polymorphs, can be achieved through controlled heating or specific synthesis conditions. For instance, calcining VOSO₄·5H₂O can lead to the formation of vanadium pentoxide (V₂O₅). researchgate.net

Naturally occurring, water-soluble vanadyl sulfates are rare. Besides pauflerite, hydrated mineral forms include stanleyite (hexahydrate), various pentahydrates (minasragrite, orthominasragrite, anorthominasragrite), and bobjonesite (trihydrate). wikipedia.org

Hydrate (B1144303)/PolymorphFormulaCrystal SystemKey Features
Pentahydrate iucr.orgVOSO₄·5H₂OMonoclinicMost common hydrate; one water molecule is uncoordinated.
Trihydrate wikipedia.orgVOSO₄·3H₂O-A stable hydrated form.
Hexahydrate iucr.orgVOSO₄·6H₂OTriclinicStable only at low temperatures (<13.6 °C).
β-Polymorph arizona.eduβ-VOSO₄OrthorhombicAnhydrous; mineral form is pauflerite.
α-Polymorph researchgate.netα-VOSO₄TetragonalAnhydrous; forms three-dimensional framework.

Table 2: Common Hydrates and Polymorphs of this compound.

Distortion Analysis of Sulfate Ligand upon Coordination

When a sulfate ion coordinates to a metal center, its geometry can become distorted from the ideal tetrahedral symmetry (Td) observed in the free ion. In the context of vanadyl sulfate complexes, the sulfate can act as a monodentate, bidentate, or bridging ligand, leading to changes in S-O bond lengths and O-S-O angles.

A detailed analysis of a complex where sulfate acts as a bidentate chelating ligand, [VO(terpy)(O,O-SO₄)], provides insight into this distortion. researchgate.net In this structure, the two S-O bonds involving the donor oxygen atoms (S-O(d)) are significantly stretched compared to the two terminal S-O bonds (S-O(t)). researchgate.net Furthermore, the two donor bonds are themselves unequal due to the trans-influence of the oxo-ligand. The S-O(d) bond trans to the V=O group is shorter (1.495 Å) than the S-O(d) bond cis to the V=O group (1.546 Å). researchgate.net Both are considerably longer than the terminal S-O(t) bonds (1.447 Å). researchgate.net This differentiation clearly demonstrates the electronic effects of coordination on the sulfate ligand, which are distinct from simple packing forces. researchgate.net

Solution-Phase Structural Studies of Vanadyl Ions

In solution, the sulfate ion in VOSO₄ dissociates rapidly, and the chemistry is dominated by the solvated vanadyl cation, [VO]²⁺. wikipedia.org Spectroscopic techniques have been invaluable in elucidating the structure and reactivity of these species.

Spectroscopic Probes of Vanadium(IV) Species in Aqueous and Non-Aqueous Solvents

In dilute aqueous solution at moderate pH, the vanadyl ion exists as the pentaaquo complex, [VO(H₂O)₅]²⁺. nih.govfsu.eduwikipedia.org This species has a distorted octahedral geometry, analogous to the solid-state structures, with four water molecules in the equatorial plane and one weakly bound water molecule in the axial position trans to the oxo group. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly well-suited for studying the d¹ vanadyl ion. The EPR spectrum in frozen aqueous solution is characteristic of an axially symmetric system and typically shows eight parallel and eight perpendicular lines due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2). nih.govcore.ac.uk Analysis of the hyperfine and g-tensor values provides detailed information about the electronic structure and coordination environment of the vanadium center. nih.govmdpi.com For the [VO(H₂O)₅]²⁺ ion, EPR and Electron Nuclear Double Resonance (ENDOR) studies have determined the hyperfine and nuclear quadrupole coupling constants, which are sensitive to distortions and the nature of the axial ligand. nih.gov

UV-Visible Spectroscopy of aqueous vanadyl sulfate solutions shows characteristic broad, weak absorption bands in the visible and near-IR region, which are assigned to d-d transitions. researchgate.netresearchgate.net The blue color of the [VO(H₂O)₅]²⁺ complex is a result of these absorptions. wikipedia.org The positions and intensities of these bands are sensitive to the ligand environment and can be used to monitor complexation reactions. For instance, in non-aqueous solvents or in the presence of different ligands, these absorption maxima shift, reflecting changes in the coordination sphere. chemrxiv.orgmdpi.com

Raman and Infrared (IR) Spectroscopy are used to probe the vibrational modes of the vanadyl ion. A very strong Raman band is typically observed around 970-992 cm⁻¹, which is assigned to the stretching vibration of the V=O bond (ν(V=O)). researchgate.netsciensage.info The position of this band is a sensitive indicator of the strength of the V=O bond and is influenced by the nature of the other ligands coordinated to the vanadium center.

Spectroscopic TechniqueInformation ObtainedTypical Values/Features for [VO(H₂O)₅]²⁺
EPR nih.govHyperfine coupling constants (A), g-factors, nuclear quadrupole coupling8-line pattern;
UV-Vis wikipedia.orgresearchgate.netd-d electronic transitionsBroad absorptions in visible/NIR region, responsible for blue color.
Raman/IR researchgate.netsciensage.infoV=O stretching frequency (ν(V=O))Strong band around 970-992 cm⁻¹

Table 3: Spectroscopic Probes for Aqueous Vanadyl(IV) Species.

Complexation Behavior with Inorganic and Organic Ligands

The vanadyl ion readily forms complexes with a wide variety of both inorganic and organic ligands by displacing the coordinated water molecules. inorgchemres.org This complexation is often pH-dependent and can be followed by potentiometric titrations and spectroscopic methods like EPR and UV-Vis. mdpi.com

With inorganic ligands , increasing the concentration of sulfate ions, for example by dissolving VOSO₄ in concentrated sulfuric acid, leads to the formation of sulfato-complexes. Spectroscopic evidence suggests the replacement of equatorial water molecules by sulfate oxygens. mpg.de

The complexation with organic ligands is extensive and has been widely studied. Ligands with oxygen and nitrogen donor atoms show a strong affinity for the vanadyl ion. inorgchemres.org

β-Diketones: Vanadyl acetylacetonate (B107027), [VO(acac)₂], is a classic, stable square-pyramidal complex readily synthesized from vanadyl sulfate. wikipedia.orgsciensage.info

Hydroxycarboxylates: Ligands like tartaric acid form dinuclear 2:2 complexes with the vanadyl ion in solution. researchgate.net

Flavonoids: Rutin, a flavonoid, has been shown to form both 1:1 and 1:2 metal-to-ligand complexes with the vanadyl ion, displacing water and coordinating through its oxygen donors. nih.gov

Schiff Bases and Hydrazones: A vast number of complexes have been prepared with tridentate and tetradentate Schiff base ligands derived from salicylaldehydes and various amines or hydrazides. inorgchemres.orgchemmethod.com These ligands often coordinate through phenolic oxygen, imine nitrogen, and other donor atoms, forming stable, often distorted octahedral or square-pyramidal complexes. inorgchemres.orgnist.gov

Aminopolycarboxylates: Ligands like N-(2-hydroxyethyl)iminodiacetic acid (H₃hida) form stable mononuclear complexes, such as [VO(Hhida)(H₂O)]. nist.gov

Aminocyclitols: Ligands such as 1,3,5-triamino-1,3,5-trideoxy-cis-inositol (taci) can form unusual non-oxo V(IV) complexes at higher pH, where the vanadium center has an almost regular octahedral geometry. acs.org

The study of these complexation reactions is crucial for understanding the behavior of vanadium in biological systems and for the rational design of new vanadium-based catalysts and therapeutic agents. nih.govnist.gov

Interactions with Terpyridine and Related N-Donors

The coordination chemistry of this compound with nitrogen-donor ligands, particularly terpyridine (terpy), reveals the formation of stable, neutral complexes. When an aqueous solution of vanadyl sulfate (VOSO₄·3H₂O) is reacted with an alcoholic solution of 2,2′:6′,2″-terpyridine in a 1:1 molar ratio, single crystals of oxo(O,O-sulfato)(2,2′:6′,2″-terpyridine)vanadium(IV) hydrate, [VO(terpy)(O,O-SO₄)]·0.5H₂O, can be isolated. researchgate.net

Structural analysis of this complex through X-ray diffraction shows a hexacoordinate vanadium(IV) center. researchgate.net The coordination sphere is defined by:

Three nitrogen atoms from the tridentate terpyridine ligand.

One apical oxo ligand, characteristic of vanadyl species.

Two oxygen atoms from a single sulfate anion, which acts as a bidentate ligand. researchgate.net

The geometry around the vanadium atom is a distorted octahedron. researchgate.net The V-N bond length to the central nitrogen of the terpyridine ligand is shorter than the bonds to the two peripheral nitrogen atoms. researchgate.net Density Functional Theory (DFT) calculations have been employed to analyze the stability of such complexes. These studies indicate a very high affinity of the [VO(terpy)]²⁺ moiety for the sulfate anion. The gas-phase formation energy for [VO(terpy)(O,O-SO₄)] from [VO(terpy)]²⁺ and SO₄²⁻ is calculated to be -448.11 kcal mol⁻¹, highlighting the significant stability imparted by the vanadyl-sulfate interaction. researchgate.net

Table 1: Structural and Spectroscopic Data for the Vanadyl-Terpyridine-Sulfate Complex

Feature Description Reference
Complex Formula [VO(terpy)(O,O-SO₄)] researchgate.net
Vanadium Center Vanadium(IV) researchgate.net
Coordination No. 6 researchgate.net
Geometry Distorted Octahedral researchgate.net
Ligands 1 x Terpyridine (tridentate N,N,N) 1 x Oxo (apical) 1 x Sulfate (bidentate O,O) researchgate.net

| IR Spectroscopy ν(V=O) | 964 cm⁻¹ | researchgate.net |

Complex Formation with Biologically Relevant Ligands (e.g., Folate, Amino Acids)

This compound serves as a versatile precursor for the synthesis of coordination complexes with various biologically significant ligands, including vitamins like folate (folic acid) and fundamental building blocks like amino acids.

Folate Complexes: A vanadyl(IV) folate complex can be synthesized by reacting vanadyl(IV) sulfate monohydrate (VOSO₄·H₂O) with folic acid (FAH₂) in a 1:1 molar ratio. nih.gov The reaction, carried out in a methanol/water medium at a controlled pH of 9.5 and heated to approximately 60°C, yields a complex with the molecular formula [(FA²⁻)(VO²⁺)]·3H₂O. nih.gov In this complex, the folic acid acts as a ligand, binding to the vanadyl (VO²⁺) cation. nih.gov

Amino Acid Complexes: The vanadyl ion (VO²⁺), typically sourced from VOSO₄, readily forms chelates with a variety of amino acids. google.com The general synthesis involves reacting vanadyl sulfate with the desired amino acid. google.com Ternary complexes incorporating folate, an amino acid, and the vanadyl cation have also been synthesized. These compounds, with the general formula NH₄[(VO)(FA)(AA)], are prepared by reacting folic acid, VOSO₄, and an amino acid in a 1:1:1 molar ratio. mdpi.com Amino acids successfully incorporated into these ternary structures include isoleucine, threonine, proline, phenylalanine, lysine, and glutamine. mdpi.comresearchgate.net Spectroscopic and analytical data suggest that in these complexes, the metal ion is bound to both the folate and amino acid ligands. mdpi.com

Table 2: Examples of Vanadyl(IV) Complexes with Biologically Relevant Ligands

Precursor Ligand(s) Complex Formula/Type Molar Ratio (V:L) Reference
VOSO₄·H₂O Folic Acid (FAH₂) [(FA²⁻)(VO²⁺)]·3H₂O 1:1 nih.gov
VOSO₄·H₂O Folic Acid, Isoleucine NH₄[(VO)(FA)(AA₁)] 1:1:1 mdpi.com
VOSO₄·H₂O Folic Acid, Threonine NH₄[(VO)(FA)(AA₂)] 1:1:1 mdpi.com
VOSO₄·H₂O Folic Acid, Proline NH₄[(VO)(FA)(AA₃)] 1:1:1 mdpi.com

Solvation Structures of Vanadium(IV) and Vanadium(V) Sulfates in Electrolytes

The structure and stability of vanadium sulfate species in aqueous electrolytes are critical for applications such as vanadium redox flow batteries (VRFBs). The coordination environment of the vanadium ion is heavily influenced by concentration, pH, and the presence of counter-ions.

Vanadium(IV) Solvation: In dilute acidic aqueous solutions, this compound dissolves to form the hydrated pentaaquaoxovanadium(IV) cation, [VO(H₂O)₅]²⁺. nih.govmdpi.com This complex features a distorted octahedral geometry. acs.orgmostwiedzy.pl A strong, short V=O double bond (ca. 1.6 Å) defines the axial position. nih.govacs.org Four water molecules are arranged in a plane, with V-O bond distances of approximately 2.0 Å. acs.orgmostwiedzy.pl A fifth water molecule is more weakly bound in the position trans to the oxo group, with a longer V-O bond distance of about 2.2 Å. acs.orgmostwiedzy.pl The sulfate ion typically remains in the outer coordination sphere as a counter-ion in these dilute conditions. mdpi.com

In more concentrated or supersaturated electrolytes, the solvation structure becomes more complex. Studies suggest the co-existence of multiple species: researchgate.net

Dissociated Ions: The [VO(H₂O)₅]²⁺ cation and hydrated sulfate anions exist as separate entities. researchgate.net

Ion Agglomerates: Clusters or dimers of the dissociated vanadium ion pairs may form. researchgate.net

Undissociated Molecules: Vanadium salt molecules where the sulfate anion is directly bonded to the vanadium cation become more prevalent. researchgate.net In these undissociated VOSO₄ species, the sulfate can coordinate in either an axial position (trans to the oxo group) or an equatorial position. researchgate.net

Vanadium(V) Solvation: In acidic electrolytes, the stable form of vanadium(V) is the dioxovanadium(V) cation, VO₂⁺. nih.gov In aqueous solution, it exists as the hydrated [VO₂(H₂O)₄]⁺ ion. researchgate.net The coordination chemistry of vanadium(V) is complex and highly dependent on conditions; for instance, at elevated temperatures, pentavalent vanadium in sulfate electrolytes is prone to precipitation as V₂O₅, a major challenge in VRFB technology. researcher.life Understanding the dynamic solvation chemistry, including the potential for anion coordination and deprotonation events, is key to stabilizing these electrolytes. researcher.life Additives such as phosphates and chlorides are often used to modify the solvation sphere, improve thermal stability, and enhance electrochemical activity. researchgate.netgoogle.com

Table 3: Predominant Vanadium Species in Sulfate Electrolytes

Oxidation State Species Description of Structure Conditions Reference
Vanadium(IV) [VO(H₂O)₅]²⁺ Distorted octahedron with one apical oxo group and five coordinated water molecules. Sulfate is a counter-ion. Dilute aqueous solution nih.govmostwiedzy.pl
Vanadium(IV) Undissociated VOSO₄ Sulfate anion is directly bonded to the VO²⁺ core, either axially or equatorially. Supersaturated solution researchgate.net

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Vanadyl Sulfate
2,2′:6′,2″-Terpyridine
Oxo(O,O-sulfato)(2,2′:6′,2″-terpyridine)vanadium(IV)
Folic Acid
Vanadyl(IV) Folate
Isoleucine
Threonine
Proline
Phenylalanine
Lysine
Glutamine
Creatine
Arginine
Pentaaquaoxovanadium(IV)
Dioxovanadium(V)
Vanadium(V) Oxide
Barium Sulfate
Vanadium(III) Chloride
Barium Perchlorate
Trifluoromethanesulfonic acid
Perchloric acid
Diammonium hydrogen phosphate (B84403)

Electrochemical Behavior and Redox Chemistry of Vanadium Iv Oxide Sulfate

Electrochemical Characterization in Acidic Aqueous Solutions

The electrochemical behavior of the V(IV) species, which exists as the vanadyl ion (VO²⁺) in acidic solutions, is typically investigated using techniques such as cyclic voltammetry (CV), rotating disk electrode (RDE) polarization, and electrochemical impedance spectroscopy (EIS). researchgate.netcore.ac.uk These studies are commonly performed in a supporting electrolyte of sulfuric acid, mirroring the conditions within a VRFB. researchgate.net

Investigation of Vanadium(IV)/Vanadium(V) Redox Couple

The key electrochemical process involving vanadium(IV) oxide sulfate (B86663) is its oxidation to vanadium(V) (as the dioxovanadium(V) ion, VO₂⁺) and the subsequent reduction back to vanadium(IV). docbrown.info This V(IV)/V(V) redox couple (VO²⁺/VO₂⁺) is the basis for the energy storage and release in the positive half-cell of the VRFB. researchgate.net

VO²⁺ + H₂O ⇌ VO₂⁺ + 2H⁺ + e⁻ docbrown.info

Cyclic voltammetry studies on glassy carbon or graphite (B72142) electrodes in sulfuric acid solutions containing VOSO₄ show a characteristic pair of peaks corresponding to this redox reaction. mdpi.comwiley.com The anodic peak represents the oxidation of V(IV) to V(V), while the cathodic peak corresponds to the reduction of V(V) back to V(IV). mdpi.com The reaction is generally considered quasi-reversible on carbon electrodes, with the degree of reversibility influenced by factors such as the electrode material, its surface chemistry, and the electrolyte composition. core.ac.ukmdpi.com

Kinetic and Thermodynamic Parameters of Electron Transfer Processes

The kinetics of the VO²⁺/VO₂⁺ redox reaction are complex and have been the subject of numerous investigations. Key parameters such as the standard heterogeneous electron transfer rate constant (k⁰), the electron transfer coefficient (α), and the standard electrode potential (E⁰) are critical for modeling and understanding the system's performance.

The standard potential for the V(IV)/V(V) couple is reported to be approximately +1.00 V versus the Standard Hydrogen Electrode (SHE). docbrown.info However, the formal potential can vary depending on the specific conditions, such as the concentration of sulfuric acid. researchgate.netmdpi.com For example, a formal potential of 0.781 V has been noted in one study. researchgate.net

Kinetic parameters show considerable variation in the literature, which can be attributed to different electrode materials, surface pre-treatments, and experimental conditions. Tafel analysis of rotating disk electrode data has been used to determine the electron transfer coefficient (α) and the standard heterogeneous rate constant (k⁰). One study on a glassy carbon electrode reported an α value of 0.38 and a k⁰ of 1.35 × 10⁻⁵ cm/s. frontiersin.org Other research has found rate constants in the order of 10⁻³ cm/s. researchgate.netrsc.org The electron transfer coefficient is a measure of the symmetry of the energy barrier for the redox reaction, and values diverging from 0.5, as often seen for this couple, indicate an asymmetrical barrier. frontiersin.org

Table 1: Selected Kinetic and Thermodynamic Parameters for the V(IV)/V(V) Redox Couple

ParameterValueElectrodeConditionsSource
Standard Potential (E⁰)+1.00 V vs. SHENot specifiedStandard conditions docbrown.info
Formal Potential (E'⁰)0.995 V vs. SHEGlassy Carbon2 M H₂SO₄ frontiersin.org
Standard Heterogeneous Rate Constant (k⁰)1.35 × 10⁻⁵ cm/sGlassy Carbon2 M H₂SO₄ frontiersin.org
Standard Heterogeneous Rate Constant (k⁰)~10⁻³ cm/sGraphiteH₂SO₄ solution researchgate.netrsc.org
Standard Heterogeneous Rate Constant (k⁰)7.5 × 10⁻⁴ cm/sNot specifiedNot specified researchgate.net
Electron Transfer Coefficient (α)0.38Glassy CarbonTafel analysis of RDE data frontiersin.org
Electron Transfer Coefficient (α)0.32Glassy CarbonFrom Randles-Ševčík and Cottrell equations frontiersin.org

Influence of pH and Sulfate Concentration on Redox Potentials

The redox potential and kinetics of the VO²⁺/VO₂⁺ couple are significantly influenced by both the pH (proton concentration) and the concentration of sulfate ions in the electrolyte. mdpi.comresearchgate.net As shown in the reaction equation, protons are involved in the redox transformation, and therefore, changes in pH directly impact the equilibrium potential according to the Nernst equation. docbrown.infolibretexts.org An increase in acid concentration (lower pH) generally shifts the redox potential to higher values. mdpi.com

Mechanistic Studies of Electrochemical Reactions

The electrochemical oxidation of VO²⁺ is not a simple, one-step electron transfer. It involves a sequence of chemical and electrochemical steps, and the exact mechanism can be complex and dependent on the experimental conditions. researchgate.netlibretexts.org

Analysis of Multi-Step Chemical-Electrochemical Mechanisms

Detailed mechanistic studies, often combining experimental data with modeling, suggest that the V(IV)/V(V) reaction follows a multi-step pathway. researchgate.netresearchgate.net One prominent model proposes a chemical-electrochemical-chemical (CEC) mechanism at low overpotentials, which transitions to an electrochemical-chemical-chemical (ECC) mechanism at higher overpotentials. researchgate.netmdpi.com

The general steps in these mechanisms can involve:

Chemical Step (C): Adsorption of the reactant ion (e.g., VO²⁺) onto an active site on the electrode surface, or a chemical reaction preceding the electron transfer. fbicrc.com.au

Electrochemical Step (E): The transfer of an electron to or from the electrode.

Chemical Step (C): Desorption of the product ion or a subsequent chemical reaction.

Unusually high Tafel slopes (e.g., 350-450 mV/decade) observed in some studies for the reduction of VO₂⁺ further support the existence of complex, multi-step mechanisms that cannot be explained by simple Butler-Volmer kinetics. researchgate.net Some analyses suggest an electrochemical/chemical (EC) mechanism where higher sulfuric acid concentrations facilitate the electrochemical step but may hinder the subsequent chemical step. mdpi.comsalve.edu

Determination of Diffusion Coefficients and Heterogeneous Velocity Coefficients

The heterogeneous velocity coefficient, or heterogeneous rate constant (k), quantifies the rate of the electron transfer at the electrode-electrolyte interface. These values are crucial for understanding the intrinsic kinetics of the reaction, separate from mass transport limitations. A study using a combination of Koutecký-Levich and Cottrell equations determined the diffusion coefficient for VO²⁺ to be 2.26 × 10⁻⁶ cm²/s. frontiersin.org The same study, by introducing the concept of finite heterogeneous electron transfer kinetics, derived a maximum heterogeneous rate constant (k_max) of 2.6 × 10⁻² cm/s for the oxidation of VO²⁺ on a glassy carbon electrode. frontiersin.org Other studies have reported diffusion coefficients for both VO²⁺ and VO₂⁺ that increase with temperature. researchgate.netrsc.org

Table 2: Diffusion Coefficients of Vanadyl Ion (VO²⁺) at 25°C

H₂SO₄ Concentration (M)Diffusion Coefficient (D) (cm²/s)MethodSource
0.1~6.0 x 10⁻⁶EPR/RDE mdpi.comresearchgate.net
1.0~4.0 x 10⁻⁶EPR/RDE mdpi.comresearchgate.net
2.02.26 x 10⁻⁶RDE/Chronoamperometry frontiersin.org
3.0~2.8 x 10⁻⁶EPR/RDE mdpi.comresearchgate.net
5.0~2.0 x 10⁻⁶EPR/RDE mdpi.comresearchgate.net
7.0~1.5 x 10⁻⁶EPR/RDE mdpi.comresearchgate.net

Electrochemical Applications in Energy Storage Research

Vanadium(IV) oxide sulfate, also known as vanadyl sulfate (VOSO₄), is a pivotal compound in the research and development of large-scale energy storage systems. Its electrochemical properties, particularly its ability to exist in multiple stable oxidation states, make it a key component in redox flow batteries.

Development of Vanadium Redox Flow Battery Electrolytes

This compound is a common precursor for the electrolyte in all-vanadium redox flow batteries (VRFBs). mdpi.comacs.org A key advantage of using a single element, vanadium, in both half-cells is the elimination of cross-contamination issues that can plague other flow battery chemistries. mdpi.com The process of creating the electrolyte typically involves dissolving VOSO₄ in sulfuric acid (H₂SO₄). mdpi.com This approach is often favored in laboratory settings due to the high solubility and stability of vanadyl sulfate in aqueous solutions, which is more than ten times higher than that of vanadium pentoxide (V₂O₅), another common precursor. mdpi.comresearchgate.net

When VOSO₄ is used as the starting material, the initial solution contains the VO²⁺ ion. mdpi.com During the initial charging of the battery, this V(IV) species is oxidized to VO₂⁺ (V(V)) in the positive half-cell (catholyte) and reduced to V³⁺ (and subsequently to V²⁺) in the negative half-cell (anolyte). mdpi.comresearchgate.net The standard concentration for vanadium ions in these sulfuric acid-based electrolytes is typically between 1.5 M and 2.0 M. mdpi.comacs.org

Research has focused on optimizing electrolyte composition to enhance battery performance, including energy density and operational temperature range. While standard VRFBs operate between 10°C and 40°C, modifications to the electrolyte, such as the addition of stabilizing agents like chloride and phosphate (B84403) ions, can widen this range significantly, for example, to between -5°C and 50°C, and allow for higher vanadium concentrations up to 2.5 M. google.com The purity of the initial VOSO₄ has also been shown to directly impact battery performance; higher purity (e.g., 99.99%) results in greater current density and efficiency compared to lower purity grades. tennessee.edu

The performance of VRFBs using VOSO₄-derived electrolytes is evaluated based on several key metrics: coulombic efficiency (the efficiency of charge transfer), voltage efficiency (the ratio of output to input voltage), and energy efficiency (the product of coulombic and voltage efficiencies). Studies have demonstrated that these systems can achieve high efficiencies, often exceeding 80% for energy efficiency under optimized conditions. mdpi.comgoogle.com Additives can further enhance performance; for instance, the addition of the biomolecule taurine (B1682933) to the catholyte has been shown to improve thermal stability and energy density retention over hundreds of cycles. rsc.org

System DescriptionKey Performance MetricValueReference
1.5 M VOSO₄ in 2.6 M H₂SO₄, Nafion 212 membraneMax Power47.33 mW mdpi.com
1.5 M VOSO₄ in 2.6 M H₂SO₄, Nafion 212 membraneMax Current Density66.95 mA/cm² mdpi.com
1.5 M VOSO₄ in 2.6 M H₂SO₄, Nafion 117 membraneMax Power21.81 mW mdpi.com
1.5 M VOSO₄ in 2.6 M H₂SO₄, Nafion 117 membraneMax Current Density46.26 mA/cm² mdpi.com
VRFB with 0.1 M Taurine additiveEnergy Efficiency (200 cycles)87.81% rsc.org
VRFB with 0.1 M Taurine additiveCoulombic Efficiency (200 cycles)96.88% rsc.org
VRFB with 0.1 M Taurine additiveEnergy Density Retention (100 cycles)81.9% rsc.org
VRFB without additiveEnergy Density Retention (100 cycles)77.2% rsc.org
All-vanadium sulfate acid electrolyte with Cl⁻ and PO₄³⁻ additives at -5°CEnergy Efficiency80% google.com
All-vanadium sulfate acid electrolyte with Cl⁻ and PO₄³⁻ additives at 50°CEnergy Efficiency89% google.com

Performance Evaluation in Aqueous Organic Redox Flow Batteries

While much of the research into aqueous organic redox flow batteries (AORFBs) has focused on replacing vanadium with low-cost, abundant organic molecules, a niche but significant area of study involves hybrid systems that pair vanadium with an organic redox-active species. rsc.orgmdpi.comaip.org this compound has been successfully utilized in such a hybrid AORFB, serving as one part of the redox couple.

A notable example is the development of a nine-watt AORFB stack that uses VOSO₄ as the catholyte material and an organic compound, anthraquinone-2,7-disulfonic acid (2,7-AQDS), as the anolyte, both dissolved in sulfuric acid. x-mol.com This specific redox couple achieves a cell voltage of 0.9 V, which is higher than other acid-based AORFBs. x-mol.com

The primary challenges in this hybrid system are the precipitation of vanadium ions and their crossover through the membrane from the catholyte to the anolyte side. x-mol.com Research has shown that these issues can be mitigated through the use of specific additives. The addition of ammonium (B1175870) chloride (NH₄Cl) helps prevent precipitation by enhancing the dispersion of the vanadium species. x-mol.com Simultaneously, adding magnesium sulfate (MgSO₄) to the electrolyte reduces the crossover of vanadium ions by balancing the ionic strength between the two half-cells. x-mol.com

Performance evaluations of this VOSO₄/2,7-AQDS system have demonstrated stable operation. By optimizing factors such as the concentration of VOSO₄, electrolyte flow rate, and current density, researchers achieved improved capacity retention and suppressed the precipitation and crossover issues. x-mol.com A five-cell stack based on this chemistry delivered a maximum power of 9 W at a current density of 120 mA·cm⁻² and maintained stable performance over 200 charge-discharge cycles. x-mol.com This work substantiates that combining VOSO₄ with organic active materials is a viable pathway for developing high-performance AORFBs. x-mol.com Further research has also utilized VOSO₄ in other hybrid redox flow cell configurations, for instance, pairing it with a manganese carbonate electrolyte. acs.org

System DescriptionKey Finding/Performance MetricValue/ObservationReference
AORFB Stack with VOSO₄ and anthraquinone-2,7-disulfonic acid (2,7-AQDS)Redox CoupleVOSO₄ / 2,7-AQDS x-mol.com
AORFB Stack with VOSO₄ and 2,7-AQDSMaximum Power9 W x-mol.com
AORFB Stack with VOSO₄ and 2,7-AQDSCurrent Density at Max Power120 mA·cm⁻² x-mol.com
AORFB Stack with VOSO₄ and 2,7-AQDSCell Voltage0.9 V x-mol.com
AORFB Stack with VOSO₄ and 2,7-AQDSCycle StabilityWell preserved for 200 cycles x-mol.com
AORFB with VOSO₄ / 2,7-AQDSAdditive to prevent precipitationAmmonium Chloride (NH₄Cl) x-mol.com
AORFB with VOSO₄ / 2,7-AQDSAdditive to reduce crossoverMagnesium Sulfate (MgSO₄) x-mol.com
Hybrid Flow Cell (RHVFC)Positive Electrolyte0.8 M VOSO₄ in 5 M H₂SO₄ acs.org

Catalytic Properties and Mechanistic Investigations Involving Vanadium Iv Oxide Sulfate

Catalytic Activity in Oxidation Reactions

Vanadium(IV) oxide sulfate (B86663) demonstrates notable catalytic efficacy in a range of oxidation reactions. Its ability to cycle between V(IV) and V(V) oxidation states is central to its catalytic function, enabling the activation of oxidants and the transformation of various substrates. libretexts.org

Vanadium(IV) oxide sulfate and its derivatives are effective catalysts for the selective oxidation of a variety of organic compounds, including alcohols and sulfides. researchgate.netresearchgate.net This selectivity is a key attribute, allowing for the targeted conversion of functional groups while leaving others intact.

Inexpensive and efficient catalytic systems have been developed using vanadyl sulfate for the aerobic oxidation of alcohols to the corresponding aldehydes and ketones. researchgate.net For instance, in combination with 2,2,6,6-tetramethyl-piperidyl-1-oxyl (TEMPO), vanadyl sulfate catalyzes the oxidation of a wide array of alcohols with molecular oxygen under mild conditions. researchgate.netdicp.ac.cn Mechanistic studies suggest that the process involves the oxidation of Vanadium(IV) to a Vanadium(V) complex, which is the active species in the alcohol oxidation cycle. researchgate.netsciengine.com Similarly, a system comprising vanadyl sulfate and sodium nitrite (B80452) has been shown to efficiently oxidize benzylic alcohols to aldehydes, with investigations confirming the conversion of V(IV) to V(V) under the reaction conditions. sciengine.com Heterogenized catalysts, such as Schiff base-type oxovanadium(IV) complexes prepared from vanadyl sulfate and immobilized on polystyrene microspheres, have also demonstrated high activity and selectivity in the oxidation of benzyl (B1604629) alcohol. cjcatal.com

The oxidation of sulfides to sulfoxides and sulfones represents another significant application. Vanadium-based catalysts, often utilizing hydrogen peroxide as a green oxidant, can achieve high yields and chemoselectivity. researchgate.netresearchgate.net This means that sulfides can be oxidized without affecting other potentially reactive groups within the molecule, such as alcohols or double bonds. researchgate.net Vanadium(V) complexes, synthesized from vanadyl sulfate precursors, have been specifically designed for the catalytic oxidation of sulfides. researchgate.net The reaction can be tuned to selectively produce either the sulfoxide (B87167) or the sulfone by adjusting the reaction temperature.

Beyond alcohols and sulfides, vanadyl sulfate hydrate (B1144303) has been employed as a catalyst for reactions like the oxidative aromatization of cyclohexenone. fishersci.com

Table 1: Selective Oxidation of Organic Substrates using this compound-Based Catalysts

Substrate TypeCatalyst SystemOxidantProductKey FindingsReference
AlcoholsVOSO₄ / TEMPOMolecular Oxygen (O₂)Aldehydes/KetonesVOSO₄ showed higher activity than other vanadium sources like V₂O₅. researchgate.net researchgate.net
Benzylic AlcoholsVOSO₄ / NaNO₂Molecular Oxygen (O₂)AldehydesMechanism involves oxidation of V(IV) to V(V). sciengine.com sciengine.com
Benzyl AlcoholImmobilized Oxovanadium(IV) Complex (from VOSO₄)Molecular Oxygen (O₂)BenzaldehydeHigh catalytic activity and excellent selectivity were achieved. cjcatal.com cjcatal.com
SulfidesVanadium-based catalystsHydrogen Peroxide (H₂O₂)Sulfoxides/SulfonesHigh chemoselectivity; other functional groups are unaffected. researchgate.net researchgate.net
SulfidesVanadium(V) Complexes (from VOSO₄)Hydrogen Peroxide (H₂O₂)Sulfoxides/SulfonesReaction can be directed to sulfoxide or sulfone by temperature control. researchgate.net researchgate.net
CyclohexenoneVOSO₄ hydrateNot specifiedAromatized productUsed for oxidative aromatization. fishersci.com fishersci.com

The catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃) is the cornerstone of the Contact Process for manufacturing sulfuric acid, a reaction for which vanadium-based catalysts are indispensable. libretexts.orglehigh.edu While the industrial catalyst is typically a complex mixture of vanadium pentoxide (V₂O₅) and alkali metal pyrosulfates supported on silica (B1680970), academic models and mechanistic studies highlight the fundamental role of the V(IV)/V(V) redox couple, where this compound can be considered a key intermediate species. bme.huije.ir

The generally accepted mechanism involves the oxidation of SO₂ by V₂O₅, which reduces the catalyst to a V(IV) state, such as vanadium(IV) oxide. libretexts.org Subsequently, the reduced vanadium center is re-oxidized back to V(V) by oxygen, completing the catalytic cycle. libretexts.org

Some models propose that the physical state and exact chemical nature of the active component are temperature-dependent. bme.hu At lower temperatures, the active species is suggested to be a solid containing tetravalent vanadium, akin to vanadyl sulfate. bme.hu At higher operating temperatures (above ~450 °C), the active component exists as a molten salt in which the vanadium species are dissolved. lehigh.edubme.hu Hysteresis phenomena observed in the catalytic activity with changing temperatures are attributed to these phase transitions, which are influenced by the SO₃ concentration in the gas phase. bme.hu

In situ spectroscopic studies on model catalysts, such as V₂O₅–Cs₂SO₄/SiO₂, have provided molecular-level insights. researchgate.net Under reaction conditions (SO₂/O₂ mixture), vanadium is predominantly found in the +5 oxidation state, forming complex oxosulfato species within the molten salt phase, such as the binuclear [(VVO)₂O(SO₄)₄]⁴⁻ complex. researchgate.net Exposure to a reducing atmosphere (SO₂ without O₂) leads to the formation of V(IV) species, which are considered catalytically inactive for the main reaction, underscoring the importance of the re-oxidation step. researchgate.net The reaction kinetics are complex, showing a dependency on the partial pressures of both SO₂ and O₂, though under certain industrial conditions, the rate can become nearly independent of the oxygen concentration due to saturation of the catalyst surface. lehigh.edu

This compound is also implicated in the field of artificial photosynthesis, specifically in the catalysis of water oxidation. This reaction (2H₂O → O₂ + 4H⁺ + 4e⁻) is critical for developing technologies that convert solar energy into chemical fuels. Vanadium oxide hydrate has been cited as a catalyst for the oxidation of water vapor. biosynth.com

Research has led to the development of the first water oxidation catalyst where vanadium atoms are the only metallic centers. researchgate.net This catalyst is a mixed-valence polyoxovanadate cluster, [(V(IV)₅V(V)₁)O₇(OCH₃)₁₂]⁻. researchgate.net In a photo-catalytic system containing a photosensitizer and a sacrificial electron acceptor, this vanadium cluster was shown to catalyze water oxidation with a quantum yield of 0.20. researchgate.net The mechanism involves the oxidation of the vanadium cluster by the photochemically excited photosensitizer. researchgate.net These findings highlight the potential for developing cost-effective water oxidation catalysts based on abundant vanadium compounds.

Oxidation of Sulfur Dioxide in Industrial Processes (Academic Models)

Role as a Precursor in Heterogeneous Catalysis

Beyond its direct catalytic use, this compound is a vital starting material for synthesizing more complex, high-performance heterogeneous catalysts. sigmaaldrich.com Its solubility in water makes it a convenient precursor for incorporating vanadium into various solid supports and for creating nanostructured materials. sigmaaldrich.comsigmaaldrich.com

This compound is widely used as a precursor to produce vanadium pentoxide (V₂O₅) nanoparticles, which are valuable as catalysts, photocatalysts, and energy storage materials. sigmaaldrich.comresearchgate.netespublisher.comnih.gov The choice of synthesis method allows for control over the size and morphology of the resulting nanoparticles, which in turn influences their catalytic properties.

Several synthesis routes utilize vanadyl sulfate:

Sol-Gel Method: V₂O₅ sol, prepared from a vanadyl sulfate source, can be coagulated and annealed to produce powders with specific morphologies, such as flower-like structures. researchgate.net

Surfactant-Assisted Methods: In the presence of surfactants like cetyltrimethylammonium bromide (CTAB), vanadyl sulfate hydrate can be used to synthesize V₂O₅ nanorods. researchgate.net

Spray Pyrolysis: This technique involves spraying an aqueous solution of vanadyl sulfate onto a heated substrate, leading to the formation of V₂O₅ thin films or nanoparticles. espublisher.com

Hydrothermal Synthesis: The treatment of V(IV) solutions under hydrothermal conditions can lead to the formation of various nanostructures, including VOx nanotubes via an oxidation process. nih.gov

Table 2: Synthesis of Vanadium Oxide Nanomaterials from this compound Precursor

Synthesis MethodOther ReagentsResulting NanomaterialReference
Surfactant-mediatedCTAB, Sodium hydroxide (B78521)V₂O₅ nanorods researchgate.net
Modified Sol-GelAnhydrous ethanol (B145695) (for coagulation)Flower-like V₂O₅ powders researchgate.net
Spray PyrolysisEthanol, WaterV₂O₅ nanoparticles/thin films espublisher.com
HydrothermalVarious (e.g., oxidizing agents)VOx nanotubes nih.gov

Mesoporous silica materials, such as SBA-15 and MCM-41, are excellent catalyst supports due to their high surface area and ordered pore structures. This compound serves as an effective precursor for functionalizing these materials with catalytically active vanadium species. mdpi.comrsc.org

The most common method for modification is incipient wetness impregnation , where the porous support is treated with an aqueous solution of VOSO₄. mdpi.com After impregnation, the material is dried and calcined at high temperatures. This process anchors vanadium oxide species onto the internal surface of the mesopores. Such V-modified SBA-15 materials have been successfully applied as catalysts in processes like the catalytic oxidative desulfurization (CODS) of fuels. mdpi.comnih.gov A comparative study showed that the choice of precursor matters; catalysts prepared from ammonium (B1175870) metavanadate were more active in CODS than those from VOSO₄, a difference attributed to a higher surface concentration and lower oxidation state of the vanadium species in the former. mdpi.comnih.govnih.gov

More advanced synthesis strategies include a direct templating assembly route . rsc.org In this method, vanadyl ions (VO²⁺) from the precursor are incorporated into the silica structure during its formation, leading to highly dispersed vanadium species within the channels of MCM-41. rsc.org This approach offers better control over the distribution of the active sites compared to post-synthesis impregnation. Additionally, mesostructured VOSO₄ itself has been synthesized directly using a liquid-crystal templating technique. researchgate.net

Influence of Precursor on Surface Vanadium Species and Catalytic Performance

The choice of vanadium precursor is a critical determinant of the structural and catalytic properties of the final catalyst. This compound (VOSO₄) is frequently compared with other precursors, such as ammonium metavanadate (NH₄VO₃) and vanadyl acetylacetonate (B107027) [VO(acac)₂], in the synthesis of supported vanadium oxide catalysts. These studies consistently show that the precursor's chemical nature dictates the interaction with the support, the dispersion of vanadium species, and ultimately, the catalyst's performance in reactions like oxidation and dehydrogenation. acs.orgacs.orgmdpi.com

When VOSO₄ is used to prepare alumina-supported vanadia catalysts via wet impregnation, it results in the formation of both vanadium oxide species and surface sulfate species. acs.org Spectroscopic analyses, such as ⁵¹V MAS NMR, reveal that the use of VOSO₄ as a precursor leads to a higher population of decavanadate (B1236424) polyanions (V₁₀O₂₈⁶⁻) in the hydrated catalyst compared to catalysts prepared from NH₄VO₃ or VO(acac)₂. acs.org This suggests a weaker interaction between the vanadia species and the alumina (B75360) support when derived from vanadyl sulfate. acs.org

In the synthesis of vanadium-containing mesoporous silica (e.g., SBA-3, SBA-15), the precursor choice significantly impacts vanadium incorporation and the nature of the active sites. mdpi.comrsc.orgnih.gov Studies on V-SBA-3 materials showed that using NH₄VO₃ at a higher pH resulted in a much larger amount of vanadium incorporation (above 5 wt%) compared to when VOSO₄ was used. rsc.orgnih.gov The catalyst prepared from NH₄VO₃ also demonstrated superior performance in the catalytic oxidative desulfurization of dibenzothiophene. mdpi.com This enhanced activity was attributed to a higher concentration of surface vanadium species and a lower average oxidation state (a mix of V³⁺ and V⁴⁺) compared to the VOSO₄-derived catalyst, which predominantly featured V⁴⁺ and V⁵⁺ species. mdpi.com Similarly, in the one-pot synthesis of VOX-SiO₂ catalysts for propane (B168953) dehydrogenation, the material derived from NH₄VO₃ exhibited better catalytic performance than those prepared with VOSO₄ or V(acac)₃. acs.org

The thermal treatment (calcination) of catalysts prepared with VOSO₄ also plays a crucial role. For a 10% V/γ-Al₂O₃ catalyst prepared from VOSO₄·3H₂O, increasing the calcination temperature above 600 °C leads to the decomposition of vanadyl sulfate and the formation of V₂O₅. mdpi.com This transformation is accompanied by the disappearance of sulfur from the catalyst and is critical for activating the catalyst for reactions like methane (B114726) oxidation. mdpi.com The initial low activity is associated with inactive vanadyl sulfate complexes with the alumina support, which decompose upon heating to form more active V₂O₅-based complexes. mdpi.com

Table 1: Influence of Vanadium Precursor on Catalyst Properties and Performance

Precursor Support Key Findings Catalytic Application Reference
VOSO₄ γ-Al₂O₃ Higher population of decavanadate polyanions; weaker interaction with support. N/A in this study acs.org
NH₄VO₃ γ-Al₂O₃ Stronger interaction with support. N/A in this study acs.org
VOSO₄ SBA-3 Low vanadium incorporation. Propene Oxidation rsc.orgnih.gov
NH₄VO₃ SBA-3 High vanadium incorporation at higher pH; higher activity. Propene Oxidation rsc.orgnih.gov
VOSO₄ SBA-15 Lower surface V concentration; higher oxidation state (V⁴⁺, V⁵⁺). Oxidative Desulfurization mdpi.com
NH₄VO₃ SBA-15 Higher surface V concentration; lower oxidation state (V³⁺, V⁴⁺); superior performance. Oxidative Desulfurization mdpi.com
VOSO₄ SiO₂ Resulted in microporous structure; lower performance. Propane Dehydrogenation acs.org
NH₄VO₃ SiO₂ Resulted in mesoporous structure; better performance. Propane Dehydrogenation acs.org

Catalysis in Hydrogen Generation Pathways

This compound is emerging as a potent catalyst in pathways for chemical hydrogen storage and generation. Its utility is primarily demonstrated in the catalytic hydrolysis of energy-rich borohydrides and aminoboranes, which are considered safe and stable materials for storing hydrogen. researchgate.netresearchgate.net

Hydrolysis of Chemical Hydrogen Storage Materials (e.g., Borohydrides, Ammonia Borane)

Ammonia borane (B79455) (NH₃BH₃) and sodium borohydride (B1222165) (NaBH₄) are leading candidates for chemical hydrogen storage due to their high hydrogen content, stability, and non-toxicity. researchgate.netmdpi.commdpi.com The release of hydrogen from these materials is typically achieved through catalytic hydrolysis, and this compound has proven to be a highly effective catalyst for this process. researchgate.netresearchgate.net

Research has shown that this compound hydrate (VOSO₄·3H₂O) exhibits exceptional catalytic efficiency in the hydrolysis of both NaBH₄ and NH₃BH₃ under mild conditions. researchgate.netresearchgate.net The use of VOSO₄·3H₂O significantly accelerates the rate of hydrogen production. researchgate.net In one study, a remarkable hydrogen generation rate (HGR) of 2000 mL/min·g was achieved from the hydrolysis of a 2 wt% NaBH₄ solution using VOSO₄·3H₂O as the catalyst. researchgate.netresearchgate.net Furthermore, the catalyst demonstrated excellent stability and recyclability, showing no loss of activity over five consecutive cycles. researchgate.netresearchgate.net

NaBH₄ + 2H₂O → NaBO₂ + 4H₂ mdpi.com

NH₃BH₃ + 2H₂O → NH₄⁺ + BO₂⁻ + 3H₂

The high catalytic activity of VOSO₄ makes it a promising material for developing practical hydrogen generation systems for applications such as portable power sources and fuel cells.

Table 2: Catalytic Performance of VOSO₄ in Hydrolysis for Hydrogen Generation

Hydrogen Storage Material Catalyst Achieved Hydrogen Generation Rate (HGR) Key Features Reference
Sodium Borohydride (NaBH₄) VOSO₄·3H₂O 2000 mL/min·g Exceptional efficacy, high recyclability researchgate.netresearchgate.net
Ammonia Borane (NH₃BH₃) VOSO₄·3H₂O Markedly improved H₂ production Exceptional efficacy, high recyclability researchgate.netresearchgate.net

Photo-Assisted Catalysis Mechanisms

This compound also serves as a valuable precursor in the synthesis of photocatalysts designed for hydrogen generation and environmental remediation. nih.gov The fundamental principle of photocatalysis involves the generation of electron-hole pairs in a semiconductor material upon irradiation with light of sufficient energy. mdpi.com These charge carriers can then initiate redox reactions on the catalyst's surface. mdpi.comnih.gov

A key strategy to enhance photocatalytic efficiency, particularly under visible light, is to modify the electronic structure of wide-bandgap semiconductors like titanium dioxide (TiO₂) by doping them with transition metals. nih.govnih.gov VOSO₄ is used as a precursor to create vanadium-doped TiO₂ (V-doped TiO₂) photocatalysts via methods like the sol-gel route. nih.gov The incorporation of vanadium into the TiO₂ lattice alters its band gap, extending its light absorption from the UV into the visible region. nih.gov

In these V-doped materials, vanadium can exist in multiple oxidation states, typically V⁴⁺ and V⁵⁺, even when VOSO₄ (containing V⁴⁺) is the precursor. nih.gov The formation of V⁵⁺ likely occurs during the high-temperature annealing step of catalyst preparation. nih.gov The presence of these vanadium ions creates defect sites and modifies the electronic band structure, which can facilitate the separation of photogenerated electrons and holes, thereby inhibiting their rapid recombination—a major limiting factor in photocatalysis. nih.gov

In the context of hydrogen generation, the photo-assisted mechanism involves several steps:

Light Absorption: The V-doped photocatalyst absorbs photons, promoting electrons from the valence band to the conduction band, leaving holes behind.

Charge Separation and Transfer: The modified electronic structure helps separate these electrons and holes and allows them to migrate to the catalyst surface.

Redox Reactions: Conduction band electrons reduce protons (H⁺) from water to produce hydrogen gas (H₂), while valence band holes can oxidize a sacrificial agent (like ethanol or methanol) or water itself. mdpi.com

The investigation of VOSO₄-derived catalysts in the photo-assisted hydrolysis of borohydrides also suggests that light can enhance hydrogen generation, indicating a synergistic effect between the chemical catalysis and photocatalysis. researchgate.net

Applications of Vanadium Iv Oxide Sulfate in Advanced Materials Research

Fabrication of Thin Films and Coatings

Vanadium(IV) oxide sulfate (B86663) serves as a fundamental component in the synthesis of thin films and surface coatings, where the resulting materials exhibit unique optical and electrochemical properties. researchgate.netresearchgate.net

In the field of solution-processed thin films, Vanadium(IV) oxide sulfate hydrate (B1144303) (VOSO₄·xH₂O) is utilized as a precursor for creating cobalt-doped vanadium oxide (VOₓ:Co²⁺) films. scielo.br A common method involves preparing a 0.1 M solution of VOSO₄·xH₂O, which is then used to synthesize vanadium oxide powders through an acid-base reaction. scielo.br These powders, along with a cobalt salt such as cobalt chloride hexahydrate (CoCl₂·6H₂O), are dispersed in a solvent like isopropyl alcohol to form a solution for spin-coating. scielo.brespublisher.com After deposition onto a substrate, the film is subjected to thermal annealing at temperatures around 200 °C. scielo.br

This process results in the formation of continuous, transparent, and amorphous cobalt-doped vanadium oxide thin films. scielo.brespublisher.com Research has shown that the atomic ratio of vanadium to cobalt can be varied, leading to materials with different properties. For instance, films with V:Co atomic ratios between 6.6:1 and 1.6:1 have been successfully produced. scielo.br A particularly interesting interconnected porous morphology is observed when the V:Co atomic ratio is approximately 4.9:1. scielo.br Chemical analysis confirms the presence of vanadium dioxide (VO₂) and cobalt oxide (CoO) compounds within the films. scielo.br These films exhibit an optical absorption onset, or band gap, of around 2.3 eV, which is a value close to that reported for vanadium pentoxide (V₂O₅). scielo.br

Table 1: Properties of Cobalt-Doped Vanadium Oxide Thin Films from VOSO₄ Precursor

PropertyFinding
Vanadium Precursor This compound hydrate (VOSO₄·xH₂O) scielo.br
Cobalt Source Cobalt Chloride Hexahydrate (CoCl₂·6H₂O) espublisher.com
Deposition Method Spin-coating from isopropyl alcohol solution scielo.brespublisher.com
Annealing Temperature ~200 °C scielo.br
Resulting Film Structure Amorphous VO₂:Co²⁺ compound scielo.br
Optical Band Gap (Eg) ~2.3 eV scielo.br
Noted Morphology Interconnected porous structure at V:Co ratio of ~4.9:1 scielo.br

This compound is employed as an additive in electrolytes for plasma electrolytic oxidation (PEO), a surface treatment process used to create dense, ceramic-like oxide coatings on light metals like aluminum and its alloys. uu.nlacs.org Specifically, vanadyl sulfate is added to silicate-based electrolytes to produce black PEO coatings on aluminum alloys, which are desirable for applications such as flat plate solar collectors. researchgate.netresearchgate.netuu.nl

During the PEO process, the vanadyl ions (VO²⁺) from the dissolved vanadyl sulfate are incorporated into the oxide layer forming on the aluminum substrate. uu.nl The mechanism involves the migration of these cationic vanadium species to the cathode, where they become part of the growing coating. The intensity of the black color is attributed to the presence of mixed vanadium oxidation states, specifically V³⁺ and V⁴⁺, within the final coating. uu.nl

Research on the PEO process using vanadyl sulfate additive on AA6061 aluminum alloy has demonstrated that the coating's properties can be controlled by process time. uu.nl As the process time increases, more vanadium is incorporated into the coating. A process time of 10 minutes can yield a uniform, dark black coating with a thickness of approximately 55 ± 5 µm. uu.nl Such coatings exhibit high solar absorptance (α ≈ 0.92) and high infrared emittance (ε ≈ 0.88), properties that are crucial for efficient flat absorber applications. uu.nl

Deposition of Cobalt-Doped Vanadium Oxide Thin Films

Integration into Composite Materials

The compound is also integral to creating advanced composite materials by introducing vanadium ions into various host structures, such as clays (B1170129) and zeolites, to impart catalytic or other functional properties.

This compound hydrate is a source of vanadyl ions (VO²⁺) for incorporation into the structure of clay minerals like bentonite (B74815) and saponite (B12675438). ut.ac.ir This process is typically achieved through methods such as hydrothermal treatment or ion exchange. ut.ac.ir In one approach, vanadyl-exchanged bentonites are prepared by treating sodium bentonite with VOSO₄ solutions of varying concentrations. X-ray fluorescence analysis has confirmed the successful incorporation of vanadyl ions into the clay samples, with the amount of incorporated vanadium increasing with the concentration of the VOSO₄ solution used.

These vanadium-clay composites are being explored for various applications. For example, they have been studied as potential catalysts for oxidation reactions and as adsorbents. Furthermore, nanocomposites have been developed by combining polyvinylpyrrolidone (B124986) (PVP), bentonite clay, and this compound hydrate using techniques like spray drying. tue.nlmdpi.com Characterization of these nanocomposites through methods like X-ray diffraction (XRD) and scanning electron microscopy (SEM) has shown the formation of a very amorphous and homogenized material. tue.nlmdpi.com The inclusion of the vanadium nanoparticles was found to grant the new material slightly higher thermal resistance. tue.nlmdpi.com

Table 2: Vanadium Incorporation into Bentonite Clay

ParameterDetails
Vanadium Source This compound (VOSO₄)
Clay Type Bentonite
Incorporation Method Ion exchange
Evidence of Incorporation X-ray fluorescence analysis confirms presence of vanadyl ions
Resulting Material Vanadyl-exchanged bentonites
Related Composite Polyvinylpyrrolidone (PVP)/Clay/Vanadium Oxide Nanocomposites tue.nlmdpi.com

This compound is a preferred precursor for the hydrothermal synthesis of vanadium-containing aluminophosphate (VAPO) molecular sieves, such as VAPO-5. researchgate.netmetu.edu.tr VAPO-5 possesses the AFI structure, which is characterized by unidimensional 12-membered ring pores. metu.edu.tr The use of vanadyl sulfate as the vanadium source is considered more effective than using vanadium pentoxide (V₂O₅) because it helps to minimize the formation of undesirable vanadium clusters and promotes a more homogeneous distribution of vanadium ions within the zeolite framework. researchgate.netmetu.edu.tr

In the synthesis of VAPO-5, a gel is prepared containing sources of aluminum, phosphorus, a structure-directing agent (template) like tri-propylamine, and this compound as the vanadium source. researchgate.netmetu.edu.tr This gel is then subjected to hydrothermal crystallization. researchgate.net Characterization of the resulting VAPO-5 material shows that the vanadium is incorporated mainly as V⁴⁺ in the as-synthesized framework. researchgate.net These vanadium sites exhibit redox properties, with the ability to change oxidation state between V⁴⁺ and V⁵⁺, which is key to their catalytic activity in oxidation reactions. researchgate.netscielo.br

Introduction of Vanadium Ions into Clay Structures

Material Science Applications Requiring Specific Vanadium Oxidation States

The stable +4 oxidation state of the vanadyl ion (VO²⁺) makes this compound an ideal starting material for applications where this specific valence state is critical to the final material's function. rsc.org A prominent example is the synthesis of vanadium dioxide (VO₂) thin films for thermochromic applications, such as energy-saving smart windows.

Vanadium dioxide is a thermochromic material that undergoes a reversible semiconductor-to-metal phase transition at a critical temperature (T_MIT) of approximately 68 °C. This transition is accompanied by a significant change in optical properties, allowing it to transmit infrared radiation at low temperatures and reflect it at high temperatures. For the synthesis of VO₂ thin films, it is crucial to have vanadium in the +4 oxidation state. This compound is frequently used as the vanadium precursor in methods like hydrothermal synthesis and spray pyrolysis to produce these films. espublisher.com For example, in a hydrothermal process, a 0.1 M aqueous solution of vanadyl sulfate can be used as the vanadium source to grow VO₂ thin films on a substrate. Doping these films with other elements can modulate the phase transition temperature and other thermochromic properties, but the foundational material relies on maintaining the V⁴⁺ state.

Theoretical and Computational Investigations of Vanadium Iv Oxide Sulfate Systems

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of vanadium complexes. researchgate.net By solving the quantum mechanical equations that govern electron behavior, DFT can accurately predict geometries, energies, and electronic characteristics of molecules. researchgate.netresearchgate.net

Geometry Optimization and Electronic Energy Calculations of Vanadyl Complexes

DFT calculations, often employing hybrid functionals like B3LYP, are used to determine the most stable three-dimensional structures (geometry optimization) of vanadyl complexes. nih.govnih.gov For instance, in aqueous solutions, the vanadyl ion (VO²⁺) is typically coordinated to water molecules, forming species like [VO(H₂O)₅]²⁺. nih.gov DFT studies have been performed on such aqua complexes to refine their molecular geometries and calculate their electronic energies. nih.gov

Computational studies have also calculated the reaction energies for the formation of vanadyl complexes. For example, the formation of certain vanadyl-Schiff base complexes from vanadyl sulfate (B86663) was found to be exothermic, indicating the formation of energetically stable products. nih.gov

Table 1: Selected DFT-Calculated Parameters for Vanadyl Complexes

ComplexFunctional/Basis SetKey FindingReference
[VO(H₂O)₅]²⁺B3LYP/variousOptimized geometry and electric field gradient calculations. nih.gov
[VO(terpy)(O,O-SO₄)]B3LYP/LANL2DZDistortion of SO₄²⁻ ligand upon chelation. researchgate.net
[VO(L)₂] (L=Schiff base)B3LYP/variousExothermic reaction energy, indicating stable complex formation. nih.gov
[VO(Vit E)₂(H₂O)₂]²⁺B3LYP:lanL2DZ / 6-311G++Optimized structure and minimum SCF energy determined. researchgate.net

Analysis of HOMO-LUMO Energy Levels and Electronic Transitions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the molecule's stability and the energy required for electronic excitation. nih.govlibretexts.org

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO in vanadyl complexes. nih.govresearchgate.net In many vanadyl complexes, the HOMO is often localized on the ligands, while the LUMO is centered on the vanadium atom. researchgate.net This suggests that electronic transitions, such as those observed in UV-Vis spectroscopy, often involve ligand-to-metal charge transfer. rsc.org

Studies have shown that the nature of the ligands coordinated to the vanadyl center significantly influences the HOMO-LUMO gap. nih.gov For example, in a study of vanadyl catechol complexes, substitution with electron-donating groups on the catechol ligand resulted in an increased HOMO-LUMO gap. nih.gov In another theoretical study combining vanadyl sulfate with vitamin E, the HOMO-LUMO energy gap for the resulting complex was calculated to be lower than that of vitamin E alone, suggesting potentially enhanced reactivity. researchgate.net The analysis of these orbitals provides valuable insights into the electronic transitions that govern the color and photochemical behavior of these compounds. libretexts.org

Table 2: Representative HOMO-LUMO Energy Gaps from DFT Calculations

Molecule/ComplexCalculated HOMO-LUMO Gap (eV)Key ImplicationReference
Vanadyl(II) Vitamin E Complex4.7976Potentially enhanced reactivity compared to Vitamin E alone. researchgate.net
Vanadyl-Schiff Base Complex 1Lower than ligandIncreased chemical reactivity of the complex. acs.org
Vanadyl-Schiff Base Complex 2Lower than ligandIncreased chemical reactivity of the complex. acs.org
Vanadyl Catechol ComplexesVaries with substituentDemonstrates tuning of electronic properties via ligand modification. nih.gov

Molecular Dynamics Simulations of Solution Behavior

While DFT is excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are employed to understand the behavior of VOSO₄ in bulk solution. MD simulations model the movements and interactions of a large number of molecules over time, providing insights into the structure, dynamics, and properties of the solution as a whole. rsc.orgamazonaws.com

Classical MD simulations have been performed on aqueous solutions of vanadyl sulfate and sulfuric acid at various concentrations and temperatures. rsc.org These simulations are crucial for understanding the electrolyte behavior in applications like the all-vanadium redox flow battery (VRFB). researchgate.net The simulations typically use force fields, which are sets of parameters that describe the potential energy of the system, to model the interactions between the different species present: the vanadyl ion (VO²⁺), sulfate (SO₄²⁻), bisulfate (HSO₄⁻), hydronium (H₃O⁺), and water (H₂O) molecules. rsc.org

These simulations can predict important macroscopic properties like viscosity, diffusivity, and surface tension of the electrolyte solutions. rsc.org Furthermore, MD provides a detailed picture of the solvation structure around the ions. For instance, simulations can reveal the number of water molecules in the first and second hydration shells of the VO²⁺ ion and how this structure is affected by the presence of sulfate ions and changes in temperature. researchgate.netgithub.io This information is vital for understanding ion transport and reaction kinetics within the solution.

Thermodynamics of Vanadium Species in Aqueous Solutions

The thermodynamics of vanadium species in aqueous sulfate solutions are critical for predicting their stability and reactivity under different conditions, such as varying pH and concentration. ysxbcn.comredalyc.org Thermodynamic diagrams, often constructed based on experimental data and theoretical calculations, show the predominant vanadium species under specific conditions. ysxbcn.com

In acidic sulfate solutions (pH < 3), the predominant tetravalent vanadium species is the vanadyl ion, VO²⁺. ysxbcn.com Thermodynamic studies have investigated the formation of various vanadium sulfate species. redalyc.org For example, in the V⁴⁺-SO₄²⁻ system, the VO²⁺ ion predominates at low pH, but as the concentration of sulfate increases, species like VOSO₄ can form. redalyc.org

The effect of temperature on the thermodynamics of these systems is also a key area of research. Enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) changes for processes like the extraction of vanadium(IV) from sulfate solutions have been determined, providing a deeper understanding of the driving forces behind these reactions. ysxbcn.com These thermodynamic data are essential for optimizing processes like solvent extraction for vanadium recovery and for modeling the behavior of vanadium electrolytes in batteries. ysxbcn.comredalyc.org It has been noted that sulfate ions can increase the stability of VO²⁺ by forming species like VOSO₄. redalyc.org

Environmental and Resource Recovery Research Pertaining to Vanadium Iv Oxide Sulfate

Vanadium Recovery from Industrial Byproducts and Waste Streams

Industrial byproducts and waste are increasingly viewed as viable secondary sources for vanadium, reducing the need for primary mining and addressing waste disposal challenges. lcrl.netrsc.org These materials include spent catalysts from the chemical and petroleum industries, fly ash from power generation, and slags from steel production. rsc.orgbanglajol.info The recovery of vanadium from these waste streams not only provides an economic opportunity but also significantly lessens the environmental burden associated with their disposal. rsc.org

Extraction from Spent Catalysts

Spent catalysts, particularly those from sulfuric acid production and petroleum hydrodesulfurization, represent a significant repository of vanadium. rsc.orgbme.hunahrainuniv.edu.iq Hydrometallurgical routes are commonly employed for its recovery, often involving a leaching step that produces a vanadium-rich sulfate (B86663) solution.

Research has demonstrated that leaching with various acids, including sulfuric acid, can effectively dissolve vanadium from the catalyst matrix. bme.hu One study achieved a leaching efficiency of 96.6% for vanadium from a spent sulfuric acid catalyst. bme.hu Another environmentally friendly process utilized simple water leaching at room temperature to dissolve over 99% of the vanadium from spent sulfuric acid catalysts, creating a leachate from which vanadyl ions could be selectively recovered. rsc.org

Solvent extraction is a frequently used subsequent step to separate vanadium from other metals in the leach solution. Lozano and Juan have described recovering vanadium from sulfate solutions using primary aliphatic amines, while other researchers have successfully used organophosphorus extractants like di(2-ethylhexyl) phosphoric acid (D2EHPA). bme.hunahrainuniv.edu.iq

Recovery from Vanadium-Bearing Shale and Mining Residues

Vanadium-bearing shales and other low-grade mining residues are another important target for resource recovery. ysxbcn.com Direct acid leaching is a prominent method for extracting vanadium from these materials, as it avoids the high energy consumption and emissions of traditional roasting processes. ustb.edu.cn

Sulfuric acid is a common leaching agent, often enhanced with other reagents to improve efficiency. Studies have shown that adding fluoride (B91410) sources, such as hydrofluoric acid or calcium fluoride (CaF₂), can significantly increase the vanadium leaching rate by helping to break down the stable aluminosilicate (B74896) mineral structures that host the vanadium. mdpi.comresearchgate.net Research on black shale from China demonstrated that a combination of sulfuric acid, hydrofluoric acid, and an oxidant (NaClO) could achieve a vanadium extraction rate of 91.2%. ysxbcn.com The resulting leach liquor is a complex acidic sulfate solution containing vanadyl ions (VO²⁺) along with impurities like iron and aluminum, which must be separated in downstream processes. mdpi.com

Microwave-assisted leaching has also been explored as a method to intensify the process, shortening reaction times significantly compared to conventional heating methods. ustb.edu.cn

Table 2: Research Findings on Vanadium Leaching from Shale

Leaching System Key Parameters Vanadium Extraction Rate Reference
H₂SO₄-HF-NaClO 100 g/L H₂SO₄, 15 g/L HF, 90°C, 6 h 91.2% ysxbcn.com
H₂SO₄-HF 87.5 g/L H₂SO₄, 15 g/L HF, 95°C, 6 h 86% mdpi.com
H₂SO₄-H₃PO₄ Complex acid system, 95°C Efficient V extraction and Fe separation rsc.org

Hydrometallurgical Processes for Vanadium(IV) Sulfate Liquor Treatment

Once vanadium is solubilized into a sulfate solution, typically as the vanadyl ion (VO²⁺), a series of hydrometallurgical steps are required to separate it from impurities and produce a high-purity vanadium product. banglajol.info Solvent extraction is a cornerstone of this purification process due to its high efficiency and suitability for continuous operation. researchgate.net

Various organophosphorus extractants have been extensively studied for their ability to selectively extract vanadium(IV) from sulfate media. These include:

Di(2-ethylhexyl) phosphoric acid (D2EHPA) ysxbcn.com

2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (EHEHPA or PC-88A) ysxbcn.commdpi.com

Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272) ysxbcn.com

Research indicates that the extraction efficiency is highly dependent on the pH of the aqueous solution and the concentration of the extractant. ysxbcn.com For instance, one study found D2EHPA to be a stronger extractant for vanadium(IV) than EHEHPA and Cyanex 272 from a sulfate medium. ysxbcn.com Another study demonstrated that a synergistic system of P204 (D2EHPA) and P507 (EHEHPA) could achieve a vanadium extraction efficiency of 98.13% over five counter-current stages, effectively separating it from iron and titanium. researchgate.net

After extraction, the vanadium is stripped from the organic phase, typically using a sulfuric acid solution, to produce a purified and concentrated vanadyl sulfate solution. mdpi.com This solution can then be further processed to produce high-purity vanadium pentoxide or the vanadyl sulfate electrolyte required for VRFBs. mdpi.com

Sustainable Approaches for Vanadium Chemical Industry

The push for sustainability in the chemical industry is influencing vanadium production, with a focus on circular economy principles, reduced energy consumption, and lower emissions. criticalmetals.euvanitec.org Recovering vanadium from waste streams is a key pillar of this strategy, as it minimizes landfilling of hazardous materials and reduces the carbon footprint associated with primary mining. criticalmetals.eursc.org

Innovations in processing aim to create more environmentally benign routes. For example, hydrometallurgical processes are being developed to replace energy-intensive pyrometallurgical methods like salt roasting, which can generate harmful emissions. criticalmetals.euacs.org A project in Finland aims to use a low-energy, low-emission hydrometallurgical process to recover vanadium from steel slag, sequestering CO₂ from local industrial sources in the process. criticalmetals.eu

Furthermore, research into cleaner production methods for vanadium compounds is ongoing. One study proposed an electrochemical method using bipolar membrane electrodialysis (BMED) to produce vanadium pentoxide, offering an alternative to traditional ammonium (B1175870) precipitation methods that can generate ammonium sulfate waste. acs.org The symbiotic recycling of vanadium within the steel industry, where it is used as a microalloying agent, is another significant aspect of its sustainable lifecycle, as steel itself is the most recycled material globally. rsc.org These approaches collectively contribute to a more sustainable vanadium chemical industry, aligning the production of this critical material with global green initiatives. directorstalk.netvanitec.org

Future Research Directions and Emerging Areas for Vanadium Iv Oxide Sulfate

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing Vanadium(IV) oxide sulfate (B86663) are well-established, future research is increasingly focused on developing novel pathways that offer greater control over the material's physical and chemical properties. These new methods aim to produce VOSO₄-derived materials with tailored morphologies, particle sizes, and defect structures, which are crucial for enhancing their performance in specific applications.

One promising area is the use of VOSO₄ as a precursor for creating complex nanostructures. It can serve as a starting material for synthesizing vanadium pentoxide (V₂O₅) nanoparticles and various vanadium-based oxidation catalysts. sigmaaldrich.com Research is moving towards facile, low-cost solution routes that allow for the synthesis of complex sodium vanadium sulfate systems, such as NaV(SO₄)₂, Na₂VO(SO₄)₂, and Na₃V(SO₄)₃, at relatively low temperatures (<400 °C). rsc.org These methods are simpler and more scalable than previous complex synthetic routes, potentially enabling wider application of these materials. rsc.org

Hydrothermal synthesis is another key area of exploration. This technique, widely used for other vanadium oxides, allows for the creation of diverse morphologies, from nanorods to dandelion-like microspheres, by carefully controlling reaction parameters like temperature, time, and precursors. acs.orgnih.gov Applying similar principles to VOSO₄ could yield novel structures with enhanced properties. Furthermore, the synthesis of new organometallic complexes using VOSO₄ as a starting reagent, such as the formation of an oxidovanadium(IV) adenosine (B11128) monophosphate complex, opens up new avenues for creating functional materials with specific biological or chemical activities. mdpi.com The incipient wetness impregnation method, where a support material like SBA-15 mesoporous silica (B1680970) is impregnated with a VOSO₄ solution, is also being refined to create highly dispersed and active catalytic sites. mdpi.com

Table 1: Emerging Synthetic Pathways for VOSO₄-Derived Materials

Synthetic Pathway Description Key Advantages Potential Application
Precursor-led Nanostructure Synthesis Using VOSO₄ as a starting material to fabricate other vanadium compounds like V₂O₅ nanoparticles. sigmaaldrich.com Control over final product's purity and properties. Oxidation catalysts, battery materials. sigmaaldrich.com
Facile Solution Route A simple method involving mixing solutions of precursors (e.g., from V₂O₅ and oxalic acid) followed by low-temperature heat treatment. rsc.org Low cost, scalability, formation of high-quality crystalline samples. rsc.org Sodium-ion battery electrodes. rsc.org
Hydrothermal Methods Synthesis in an aqueous solution within a sealed, heated vessel (autoclave) to control crystal growth and morphology. acs.orgnih.gov Tunable morphology (nanorods, spheres), high yields. acs.orgnih.gov Catalysts, electrochemical systems. acs.org
Organometallic Complex Formation Reacting VOSO₄ with organic ligands (e.g., adenosine monophosphate) in a mixed solvent system. mdpi.com Creation of novel complexes with specific functionalities. Bio-inspired catalysts, potential therapeutic agents. mdpi.com

| Incipient Wetness Impregnation | Modifying a porous support (e.g., SBA-15 silica) by adding a VOSO₄ solution of a volume equal to the pore volume of the support. mdpi.com | High dispersion of the active vanadium species on the support surface. | Heterogeneous catalysis (e.g., desulfurization). mdpi.com |

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the functionality of Vanadium(IV) oxide sulfate in applications like catalysis and energy storage, it is crucial to observe its behavior under actual operating conditions. Future research will heavily rely on advanced in-situ and operando characterization techniques to provide real-time insights into structural transformations, reaction mechanisms, and degradation pathways.

Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are invaluable. researchgate.netucl.ac.uk XAS can probe the local atomic environment and oxidation state of vanadium, revealing how it changes during a catalytic cycle or a battery's charge-discharge process. ucl.ac.uk For example, in-situ X-ray Absorption Near Edge Structure (XANES) has been used to show the formation of sulfate-coordinated vanadium sites and shifts in oxidation states at anodic potentials, which is critical for understanding mechanisms like methane (B114726) oxidation. rsc.org In-situ XRD allows for real-time monitoring of phase transitions and structural evolution within electrode materials as they operate. researchgate.net

In-situ Raman and Infrared (IR) spectroscopy are also powerful tools. They can identify vibrational modes of molecules, providing information on bond formation and breaking. ucl.ac.ukresearchgate.net In-situ Raman has been used to study the C-H bond in electrochemical sorption processes and to monitor the stability of sulfate electrodes after cycling. researchgate.net These techniques, combined with electrochemical measurements, can correlate structural changes with performance, helping to identify active sites and degradation mechanisms. ucl.ac.ukntu.edu.sg For instance, Electron Paramagnetic Resonance (EPR) spectroscopy is essential for confirming the V(IV) oxidation state in complexes, which is crucial for understanding their magnetic and electronic properties. mdpi.com The development of specialized cells for these in-situ measurements allows researchers to study materials under realistic temperature, pressure, and electrochemical conditions. ucl.ac.uk

Table 2: Advanced In-Situ Characterization for VOSO₄ Systems

Technique Information Provided Relevance to VOSO₄ Research
In-Situ X-ray Absorption Spectroscopy (XAS) Provides data on the local atomic structure, oxidation state, and coordination environment of vanadium atoms. ucl.ac.uk Understanding dynamic changes in the V oxidation state and coordination during catalytic reactions or electrochemical cycling. rsc.org
In-Situ X-ray Diffraction (XRD) Monitors real-time changes in the crystalline structure and phase composition of materials. researchgate.net Observing phase transitions in VOSO₄-based electrodes during battery charging/discharging. researchgate.net
In-Situ Raman Spectroscopy Detects vibrational modes of molecules, offering insights into chemical bonds and molecular structure. researchgate.net Identifying active catalytic species and monitoring the stability of sulfate-containing materials under reaction conditions. ucl.ac.ukresearchgate.net
In-Situ Infrared (IR) Spectroscopy Determines the nature of chemical bonds and functional groups on a material's surface. ucl.ac.uk Elucidating the redox chemistry and interaction of VOSO₄ with support materials in catalysts. ucl.ac.uk

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Confirms the presence and environment of paramagnetic species, such as the V⁴⁺ ion. mdpi.com | Verifying the oxidation state of vanadium in newly synthesized complexes and catalysts. mdpi.commdpi.com |

Design of Next-Generation Catalysts and Electrochemical Materials

This compound is a key precursor for developing next-generation materials for catalysis and energy storage. sigmaaldrich.com Its unique redox properties and ability to form diverse structures make it a versatile building block.

In catalysis, research is focused on designing highly efficient and stable catalysts for specific industrial processes. VOSO₄-derived materials are being explored for oxidative desulfurization (ODS) processes to reduce the sulfur content in fuels. mdpi.com By supporting VOSO₄ on high-surface-area materials like SBA-15 silica, catalysts with high activity and stability can be produced. mdpi.com Another critical area is the activation of small molecules like methane. Vanadium phosphate (B84403) nanosheet catalysts, which can be derived from VOSO₄ chemistry, have shown promise in the electrochemical oxidation of methane, with in-situ studies revealing that sulfate-ligated vanadium configurations are key to the reaction mechanism. rsc.org VOSO₄ supported on gamma-alumina (γ-Al₂O₃) is also being investigated for methane oxidation, where the interaction between the vanadyl sulfate and the support is crucial for catalytic activity. mdpi.com

In electrochemistry, VOSO₄ is central to the development of advanced energy storage systems. It is a primary component in the electrolyte for Vanadium Redox Flow Batteries (VRFBs), and research aims to improve electrolyte stability and energy density, for instance by creating stable supersaturated solutions. researchgate.netresearchgate.net Beyond VRFBs, VOSO₄ is being used to develop novel battery chemistries. This includes its use as a redox couple in aqueous organic redox flow batteries (AORFB) and as a precursor for electrode materials in sodium-ion batteries. rsc.orgsigmaaldrich.com The development of facile synthesis routes for alkali metal vanadium sulfates is particularly important for advancing Na-ion battery technology, which is a promising alternative to lithium-ion systems for large-scale energy storage. rsc.org

Table 3: VOSO₄ in Next-Generation Materials

Application Area Material System Research Focus Desired Outcome
Catalysis VOSO₄ supported on SBA-15 silica Oxidative and extractive-oxidative desulfurization (ODS/ECODS). mdpi.com High activity and stability for cleaner fuels. mdpi.com
Catalysis Vanadium phosphate nanosheets Electrochemical oxidation of methane. rsc.org Efficient C-H bond activation for converting methane to value-added chemicals. rsc.org
Catalysis VOSO₄ supported on γ-Al₂O₃ Oxidation of methane at high temperatures. mdpi.com Understanding the active complex formation to increase catalyst activity. mdpi.com
Electrochemistry Supersaturated VOSO₄ electrolytes Vanadium Redox Flow Batteries (VRFBs). researchgate.net Increased energy density and stability of the electrolyte for grid-scale storage. researchgate.net
Electrochemistry VOSO₄ / anthraquinone-2,7-disulfonic acid Aqueous Organic Redox Flow Batteries (AORFB). sigmaaldrich.com Development of sustainable and high-performance flow batteries. sigmaaldrich.com

| Electrochemistry | Sodium Vanadium Sulfates (e.g., NaV(SO₄)₂) | Sodium-ion batteries. rsc.org | Creating cost-effective, high-performance electrodes for large-scale energy storage. rsc.org |

Interdisciplinary Research Integrating this compound Chemistry

The future of this compound research lies not only in its traditional applications but also in its integration into broader, interdisciplinary fields. The unique properties of vanadium compounds, including their multiple oxidation states and biological activity, make them candidates for exploration in medicine, environmental science, and advanced materials science. acs.orgresearchgate.net

A significant area of interdisciplinary research is in bioinorganic chemistry and medicinal applications. Vanadium compounds, including VOSO₄, have been investigated for their insulin-mimetic properties, with studies exploring their potential to manage glucose levels. mdpi.com Research is focused on synthesizing novel oxidovanadium(IV) complexes with organic ligands, such as adenosine monophosphate or derivatives of 8-hydroxyquinoline, to create compounds with enhanced biological activity and stability. mdpi.commdpi.com These studies bridge inorganic chemistry with pharmacology and biochemistry to design potential new therapeutic agents. mdpi.com However, the biological effects are complex, as studies have also investigated the potential neurotoxicity of VOSO₄, highlighting the need for a deeper understanding of its interactions with biological systems. nih.gov

In environmental science, vanadium chemistry plays a dual role. Vanadium-based catalysts are being developed for crucial environmental applications like the reduction of sulfur emissions. mdpi.com At the same time, the ability of certain bacteria to use vanadate (B1173111) as an electron acceptor suggests potential bioremediation strategies for detoxifying water contaminated with vanadium. researchgate.net The integration of VOSO₄ chemistry with materials science, physics, and engineering is also expected to lead to new discoveries in areas like smart materials and sensors. acs.org This convergence of disciplines will be essential for translating fundamental chemical knowledge about this compound into practical, high-impact technologies.

Table 4: Interdisciplinary Research Areas for VOSO₄

Interdisciplinary Field Research Focus VOSO₄ Role Potential Impact
Medicinal/Bioinorganic Chemistry Insulin-mimetic and anti-diabetic agents. mdpi.commdpi.com Precursor for synthesizing novel oxidovanadium(IV) complexes with organic ligands. mdpi.com Development of new classes of therapeutic compounds for metabolic diseases. researchgate.netmdpi.com
Toxicology/Neuroscience Understanding the effects of vanadium exposure on the central nervous system. nih.gov Used as the model vanadium compound to study cytotoxicity and oxidative stress in glial cells. nih.gov Informing safety guidelines and understanding the mechanisms of metal-induced neurotoxicity.
Environmental Catalysis Reduction of sulfur content in fossil fuels. mdpi.com Precursor for vanadium-containing catalysts used in oxidative desulfurization. mdpi.com Contribution to cleaner air and reduced acid rain by lowering sulfur oxide emissions.

| Materials Science & Physics | Development of novel functional materials. acs.org | A building block for complex vanadium oxides with unique electrical, optical, and magnetic properties. acs.org | Creation of next-generation sensors, smart windows, and electronic devices. acs.org |

Q & A

Q. What are the standard synthesis methods for vanadium(IV) oxide sulfate (VOSO₄), and how can purity be validated experimentally?

this compound is typically synthesized via reduction of vanadium(V) oxides in sulfuric acid or by hydrothermal methods. For example, vanadium dioxide (VO₂) can react with concentrated sulfuric acid under controlled heating to yield VOSO₄ . Purity validation involves:

  • Titration with KMnO₄ : Redox titration quantifies V(IV) content, where excess ferrous ammonium sulfate (FAS) reduces V(V) to V(IV), followed by back-titration .
  • X-ray diffraction (XRD) : Confirms crystalline structure and absence of impurities like unreacted VO₂ or hydrated phases .
  • ICP-MS : Ensures trace metal contaminants (e.g., Fe, Al) are below 0.01% .

Q. How does the hydration state of this compound affect its reactivity in catalytic applications?

Hydrated forms (e.g., VOSO₄·XH₂O) exhibit distinct redox behavior due to water ligands stabilizing the vanadyl ion (VO²⁺). For instance:

  • Dehydration studies : Thermogravimetric analysis (TGA) shows mass loss steps at 110°C (loss of H₂O) and 300°C (SO₃ release), altering catalytic activity in oxidation reactions .
  • Solubility : Hydrated forms dissolve readily in water, enabling homogeneous catalysis, while anhydrous forms require polar aprotic solvents .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Toxicity mitigation : Use fume hoods to avoid inhalation of fine particles (acute oral toxicity: LD₅₀ = 350 mg/kg in rats) .
  • Waste disposal : Neutralize acidic solutions with NaHCO₃ before disposal to prevent environmental release of VO²⁺ ions, which are toxic to aquatic life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials of this compound across different studies?

Discrepancies often arise from variations in pH, counterion effects, or hydration states. Methodological considerations include:

  • Standardizing conditions : Use buffered solutions (e.g., pH 2–4 with H₂SO₄) to stabilize VO²⁺ speciation .
  • Electrochemical validation : Cyclic voltammetry in non-complexing media (e.g., 1M HClO₄) isolates the V(IV)/V(V) redox couple, minimizing side reactions .
  • Cross-referencing speciation models : Compare experimental data with computational models (e.g., density functional theory) to predict dominant species under specific conditions .

Q. What advanced techniques characterize the electronic structure of this compound in solid-state materials?

  • X-ray absorption spectroscopy (XAS) : Edge features at ~547 eV (V K-edge) confirm the +4 oxidation state and octahedral coordination geometry .
  • EPR spectroscopy : Detects paramagnetic V(IV) centers (d¹ configuration) with g-values ~1.96–1.98, distinguishing it from V(III) or V(V) impurities .
  • Raman spectroscopy : Peaks at 995 cm⁻¹ (V=O stretch) and 450 cm⁻¹ (V–O–S linkages) identify structural motifs in hybrid materials .

Q. How does this compound interact with biological macromolecules, and what methodological controls are necessary to avoid artifacts?

  • Insulin-mimetic studies : Vanadyl sulfate enhances glucose uptake in cell lines (e.g., H-35 hepatoma cells) at 0.5–5 μM concentrations, but higher doses (>10 μM) induce cytotoxicity .
  • Control experiments : Use chelating agents (e.g., EDTA) to confirm effects are due to V(IV) and not free sulfate ions. Parallel studies with V(V) compounds (e.g., NaVO₃) differentiate oxidation-state-specific behavior .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s thermodynamic stability?

  • Error propagation analysis : Quantify uncertainties in calorimetric measurements (e.g., ΔH dissolution) using Monte Carlo simulations .
  • Multivariate regression : Correlate stability with variables like pH, ionic strength, and temperature to identify dominant factors .
  • Meta-analysis : Aggregate data from peer-reviewed studies (excluding patents or non-peer-reviewed sources) to establish consensus values .

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

  • Detailed procedural templates : Specify reaction times, temperatures, and molar ratios (e.g., VO₂:H₂SO₄ = 1:3) .
  • Purity metrics : Report ICP-MS data for trace metals, XRD patterns, and TGA curves .
  • Raw data archiving : Deposit crystallographic data in repositories like the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.